2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159223. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVWTJFVFQVCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303586 | |
| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57338-76-8 | |
| Record name | 57338-76-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction
This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The presence of methyl groups at positions 2 and 5, along with a carboxylic acid at position 3, provides a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The synthesis of this compound is typically achieved through a two-step process: the formation of a pyrrole ester via the Knorr pyrrole synthesis, followed by hydrolysis to the desired carboxylic acid.
Synthetic Pathway Overview
The synthesis of this compound is primarily accomplished through a two-step reaction sequence. The first step involves the Knorr pyrrole synthesis to form Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This is followed by the saponification (hydrolysis) of the ester to yield the final carboxylic acid product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[1][2] Due to the instability of α-amino-ketones, they are typically generated in situ from the corresponding α-oximino-ketone by reduction with zinc dust in acetic acid.[1][3]
Reaction:
α-Amino-3-oxobutane + Ethyl acetoacetate → Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Caption: Workflow for the Knorr synthesis of the intermediate ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Ethyl acetoacetate | 130.14 | 26.0 g | 0.20 |
| Sodium nitrite | 69.00 | 7.0 g | 0.10 |
| Glacial acetic acid | 60.05 | 100 mL | - |
| Zinc dust | 65.38 | 15.0 g | 0.23 |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (13.0 g, 0.10 mol) in 50 mL of glacial acetic acid.
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (7.0 g, 0.10 mol) in 15 mL of water via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. This forms the ethyl 2-oximinoacetoacetate.
-
To this mixture, add the remaining ethyl acetoacetate (13.0 g, 0.10 mol).
-
Gradually add zinc dust (15.0 g, 0.23 mol) in small portions, keeping the temperature below 40 °C. The reaction is exothermic.
-
After the zinc addition is complete, heat the mixture to reflux for 1 hour.[4]
-
Pour the hot mixture into 500 mL of ice-water.
-
Collect the precipitated crude product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield pure Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
Quantitative Data (Representative):
| Product | Appearance | Yield | Melting Point (°C) |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | White to pale yellow solid | 60-70% | 120-122 |
Step 2: Saponification of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
The hydrolysis of the ethyl ester to the carboxylic acid is achieved by heating with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of alcohol and water. Subsequent acidification precipitates the final product.
Reaction:
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate + NaOH → this compound
Caption: Workflow for the saponification of the ester to the final acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 10.0 g | 0.06 |
| Sodium hydroxide | 40.00 | 4.8 g | 0.12 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (10.0 g, 0.06 mol) in 100 mL of ethanol.
-
Add a solution of sodium hydroxide (4.8 g, 0.12 mol) in 50 mL of water.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven to yield this compound.
Quantitative Data (Representative):
| Product | Appearance | Yield | Melting Point (°C) |
| This compound | Off-white to light brown solid | 85-95% | 198-200 |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molar Mass | 139.15 g/mol [5] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | |
| 11.5-12.5 (br s, 1H, COOH) | |
| 10.5-11.5 (br s, 1H, NH) | |
| 5.7 (s, 1H, pyrrole-H) | |
| 2.2 (s, 3H, CH₃) | |
| 2.1 (s, 3H, CH₃) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | |
| 166.0 (C=O) | |
| 129.0 (C) | |
| 125.0 (C) | |
| 115.0 (C) | |
| 108.0 (CH) | |
| 12.5 (CH₃) | |
| 12.0 (CH₃) | |
| FTIR (KBr) ν (cm⁻¹) | |
| 3300-2500 (br, O-H stretch) | |
| 3250 (N-H stretch) | |
| 1680 (C=O stretch) | |
| 1580 (C=C stretch) | |
| Mass Spectrometry (EI) m/z | |
| 139 [M]⁺ |
Note: The spectroscopic data presented are representative and may vary slightly depending on the solvent and instrument used.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step process, involving a Knorr pyrrole synthesis followed by saponification, is a reliable and efficient method for obtaining this valuable chemical intermediate. The provided experimental protocols and quantitative data will be a useful resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of these procedures and appropriate analytical characterization are essential for ensuring the desired product quality and yield.
References
properties of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
An In-depth Technical Guide to 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial building block for the development of various therapeutic agents, leveraging the versatile reactivity and biological relevance of the pyrrole scaffold.
Core Properties and Data
This compound is a substituted pyrrole derivative. Its chemical structure and key identifying information are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 57338-76-8[1] |
| Molecular Formula | C₇H₉NO₂[1] |
| Molecular Weight | 139.15 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(N1)C)C(=O)O[1] |
| InChI Key | VDVWTJFVFQVCFN-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | 199-201 °C (decomposes)[2] | The decomposition indicates potential thermal instability at the melting point. |
| Boiling Point | Not available | Expected to be significantly higher than the parent 2,5-dimethylpyrrole (165 °C) due to intermolecular hydrogen bonding of the carboxylic acid groups.[3][4] |
| Solubility | No quantitative data available. | Predicted to be poorly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF, which is typical for small carboxylic acids.[4] |
| pKa | Not experimentally determined. | Estimated to be in the range of 4-5 in aqueous solution, similar to other simple carboxylic acids. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the formation of a corresponding ester via the Knorr pyrrole synthesis, followed by saponification (hydrolysis) to yield the final carboxylic acid.
Protocol 1: Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
This protocol is adapted from the classical Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester.[5][6][7] The α-amino ketone is generated in situ from an oximino precursor.
Materials:
-
Ethyl acetoacetate
-
Acetylacetone (2,4-pentanedione)
-
Sodium Nitrite (NaNO₂)
-
Zinc dust
-
Glacial Acetic Acid
-
Ethanol
-
Ice
Procedure:
-
Preparation of the α-oximinoacetoacetate: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1.0 equivalent) in glacial acetic acid.
-
Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) while vigorously stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring for 30 minutes in the cold bath. This solution contains the in situ formed ethyl 2-oximinoacetoacetate.
-
Condensation and Cyclization: In a separate, larger flask, prepare a solution of acetylacetone (1.0 equivalent) in glacial acetic acid.
-
To this solution, add zinc dust (approx. 2.0 equivalents) to create a slurry.
-
Gradually add the previously prepared cold solution of ethyl 2-oximinoacetoacetate to the zinc and acetylacetone slurry. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.
-
Once the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.
-
Work-up and Isolation: Pour the hot reaction mixture into a large volume of cold water. The crude product, ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and allow it to air dry.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Hydrolysis to this compound
This procedure describes the base-mediated hydrolysis of the ester obtained from Protocol 1.[8]
Materials:
-
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), concentrated or 2M
Procedure:
-
Dissolve the crude or purified ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Add potassium hydroxide (approx. 2-3 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification: Slowly and carefully add hydrochloric acid dropwise to the cold solution while stirring. The product will precipitate as the solution becomes acidic (target pH ~2-3).
-
Isolation: Collect the precipitated solid, this compound, by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts and dry under vacuum.
Spectroscopic and Analytical Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | ~11-12 ppm: Very broad singlet, 1H (carboxylic acid, -COOH). ~8-9 ppm: Broad singlet, 1H (pyrrole N-H). ~6.0-6.2 ppm: Singlet, 1H (pyrrole C4-H). ~2.4 ppm: Singlet, 3H (pyrrole C5-CH₃). ~2.2 ppm: Singlet, 3H (pyrrole C2-CH₃). |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl (C=O). ~130-135 ppm: Pyrrole C2. ~125-130 ppm: Pyrrole C5. ~115-120 ppm: Pyrrole C3. ~105-110 ppm: Pyrrole C4. ~12-15 ppm: Two distinct methyl carbons (-CH₃). |
| FT-IR (cm⁻¹) | ~3300: N-H stretch (pyrrole). ~2500-3300: Very broad O-H stretch (carboxylic acid dimer). ~1660-1680: C=O stretch (carboxylic acid carbonyl). ~1500-1600: C=C stretches (pyrrole ring). |
| Mass Spec (EI) | m/z 139: Molecular ion [M]⁺. m/z 122: Loss of OH radical [M-17]⁺. m/z 94: Loss of COOH group [M-45]⁺. |
Chemical Reactivity and Biological Significance
The pyrrole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. The title compound serves as a key intermediate for the synthesis of more complex molecules with significant biological activity.
Role in Drug Discovery
Derivatives of substituted pyrrole carboxylic acids are integral to several approved drugs and clinical candidates. Notably, they form the core of certain tyrosine kinase inhibitors used in oncology.[11] The compound 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a close analog, is the core of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[11] The carboxylic acid group provides a convenient handle for amide coupling reactions to introduce diverse side chains, enabling the modulation of pharmacological properties like solubility, cell permeability, and target binding.
Potential Therapeutic Applications
While this compound itself has not been extensively profiled, the broader class of pyrrole derivatives has demonstrated a wide range of biological activities, including:
-
Antibacterial and Antifungal: The pyrrole ring is a common motif in antimicrobial compounds.[13][14]
-
Anti-inflammatory: Some pyrrole derivatives show inhibitory activity against cyclooxygenase (COX) enzymes.[15]
-
Antitubercular: Pyrrole-2-carboxamides have been identified as potent inhibitors of key mycobacterial enzymes.[16]
The reactivity of the N-H proton also allows for further derivatization at the nitrogen position, adding another layer of synthetic versatility for creating compound libraries for high-throughput screening.
References
- 1. This compound | C7H9NO2 | CID 292957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylpyrrole-3-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 3. sdlookchem.com [sdlookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. nbinno.com [nbinno.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. spectrabase.com [spectrabase.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
This document provides an in-depth overview of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental chemical identity, physicochemical properties, potential synthetic routes, and its relevance as a scaffold in medicinal chemistry.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a pyrrole ring substituted with two methyl groups and a carboxylic acid group.
The structure consists of a five-membered aromatic pyrrole ring. A carboxylic acid group is attached at position 3, and methyl groups are located at positions 2 and 5.
Chemical Structure:
Physicochemical Properties
The key computed physicochemical properties of this compound are summarized below. This data is essential for understanding its solubility, stability, and potential for further chemical modification.
| Property | Value | Source |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(N1)C)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10) | PubChem[1] |
| InChIKey | VDVWTJFVFQVCFN-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 53.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most direct approach involves the hydrolysis of its corresponding ester, Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
Protocol 1: Hydrolysis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
This protocol is adapted from standard procedures for the hydrolysis of pyrrole esters.[3]
-
Objective: To hydrolyze the ethyl ester precursor to yield the target carboxylic acid.
-
Materials:
-
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-52-2)[4]
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.
-
Add a stoichiometric excess of potassium hydroxide.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution slowly by adding 1M HCl until the pH is approximately 3-4.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
-
Protocol 2: Foundational Paal-Knorr Pyrrole Synthesis
The core 2,5-dimethylpyrrole scaffold is classically synthesized via the Paal-Knorr reaction.[5] This involves the condensation of a 1,4-dicarbonyl compound with an amine.
-
Objective: To form the 2,5-dimethylpyrrole ring from acetonylacetone.
-
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Ammonium carbonate or another ammonia source
-
-
Procedure:
-
Combine acetonylacetone and ammonium carbonate in a reaction vessel.
-
Heat the mixture, typically at or above 100°C. The reaction proceeds with the evolution of CO₂ and water.[5]
-
Continue heating until the effervescence ceases, indicating the completion of the initial reaction.
-
The resulting crude 2,5-dimethylpyrrole can be purified by distillation. Note: This method produces the basic pyrrole ring, which would then require a subsequent carboxylation step (e.g., via Vilsmeier-Haack formylation followed by oxidation) to introduce the carboxylic acid group at the 3-position.
-
Visualized Workflows and Relationships
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the target compound via ester hydrolysis.
Caption: Synthetic pathway for this compound.
Relevance in Drug Discovery: A Conceptual Model
Pyrrole-3-carboxylic acid derivatives are key structural motifs in various pharmacologically active compounds, including tyrosine kinase inhibitors like Sunitinib.[6][7] The diagram below illustrates the general mechanism of action for such inhibitors.
References
- 1. This compound | C7H9NO2 | CID 292957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 57338-76-8 [matrix-fine-chemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid (CAS Number: 57338-76-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 57338-76-8). This pyrrole derivative is a valuable building block in medicinal chemistry, with research indicating its role as a precursor for compounds with antimicrobial and anticancer properties. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis via the Paal-Knorr reaction, and explores its potential mechanism of action through a discussion of related compounds and their engagement with signaling pathways.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with a pyrrole core substituted with two methyl groups and a carboxylic acid group. A summary of its key chemical identifiers and computed physical properties is presented in Table 1.
Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 57338-76-8 | PubChem[1] |
| Molecular Formula | C₇H₉NO₂ | PubChem[1] |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(N1)C)C(=O)O | PubChem[1] |
| InChI Key | VDVWTJFVFQVCFN-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 53.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis
The primary method for the synthesis of substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3]
Experimental Protocol: Paal-Knorr Synthesis
This protocol outlines the synthesis of a 2,5-dimethylpyrrole derivative, which is a precursor to the carboxylic acid.
Materials:
-
Hexane-2,5-dione
-
Primary amine (e.g., ammonia or a primary amine bearing a carboxyl group or a precursor)
-
Weak acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the hexane-2,5-dione and an excess of the primary amine in a suitable solvent.
-
Add a catalytic amount of a weak acid to the mixture.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. Otherwise, extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-substituted 2,5-dimethylpyrrole.
Hydrolysis to Carboxylic Acid: If the synthesis starts with an ester-containing amine, the resulting pyrrole ester can be hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification.
Logical Flow of Paal-Knorr Synthesis:
Spectroscopic Characterization
While specific spectra for this compound are not widely published in commercial libraries, the expected spectral characteristics can be inferred from related structures.[4]
-
¹H NMR: Expected signals would include two singlets for the methyl groups, a singlet for the pyrrole ring proton, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the two methyl carbons, the four pyrrole ring carbons (two substituted and two unsubstituted), and the carboxylic acid carbonyl carbon would be expected.
-
FT-IR: Characteristic absorption bands would be observed for the N-H stretch, O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and C-N and C-C stretching vibrations of the pyrrole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ).
Biological Activity and Potential Signaling Pathways
Derivatives of this compound have been investigated for their biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Numerous studies have reported the antimicrobial potential of various pyrrole derivatives.[5][6][7][8] The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The specific substitutions on the pyrrole ring play a crucial role in determining the potency and spectrum of antimicrobial activity.
Anticancer Activity and VEGFR-2 Signaling
Recent research has focused on pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid as potential anticancer agents.[9] Molecular docking studies of these derivatives have suggested that they may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.
Proposed Signaling Pathway Inhibition:
References
- 1. This compound | C7H9NO2 | CID 292957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Paal-Knorr Synthesis: A Technical Guide to Substituted Pyrroles for Researchers and Drug Development Professionals
Introduction
The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a prevalent heterocyclic scaffold in numerous pharmaceuticals, natural products, and functional materials. First reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford substituted pyrroles.[1][2] Its enduring popularity stems from its operational simplicity, generally good yields, and the accessibility of its starting materials.[3]
The pyrrole moiety is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool in drug discovery and development.[3] A prominent example is Atorvastatin (Lipitor®), a blockbuster drug used to lower cholesterol, which contains a central pyrrole ring often constructed using a Paal-Knorr or related synthesis.[3][4] The versatility of this reaction allows for the creation of diverse libraries of substituted pyrroles for screening against various biological targets, aiding in the discovery of new lead compounds for a range of diseases.[3]
This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for substituted pyrroles, tailored for researchers, scientists, and drug development professionals. It covers the reaction mechanism, modern variations, quantitative data, detailed experimental protocols, and the biological significance of the resulting pyrrole derivatives.
Reaction Mechanism and Workflow
The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the initial formation of a hemiaminal.[1][2] The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which is often activated by an acid catalyst. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic 2,5-dihydroxytetrahydropyrrole intermediate.[1][2] This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][2] The ring-closing step is often considered the rate-determining step of the reaction.[3]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hantzsch Pyrrole Synthesis: A Comprehensive Technical Guide to its Mechanism and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrroles, a foundational scaffold in a myriad of biologically active natural products and pharmaceuticals, is a cornerstone of medicinal chemistry. Among the classical methods for constructing this vital heterocycle, the Hantzsch pyrrole synthesis offers a versatile and powerful multicomponent approach. This technical guide provides an in-depth exploration of the Hantzsch pyrrole synthesis, detailing its mechanism, diverse applications in drug development, and practical experimental protocols.
Core Mechanism of the Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a chemical reaction that combines β-ketoesters, α-haloketones, and ammonia or primary amines to form substituted pyrroles.[1] The generally accepted mechanism proceeds through several key steps, beginning with the formation of an enamine intermediate.[1]
The reaction commences with the nucleophilic attack of an amine on the β-carbon of a β-ketoester, which, following dehydration, yields an enamine. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. Subsequent loss of a water molecule results in the formation of an imine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack, leading to the formation of a five-membered ring. The final step involves the elimination of a hydrogen atom and rearrangement of the π-bonds within the ring to yield the aromatic pyrrole product.[1] An alternative mechanism has been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution reaction.[1]
References
An In-depth Technical Guide to the Synthesis of 2,5-Dimethylpyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established synthetic routes for obtaining 2,5-dimethylpyrrole-3-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The primary focus is on the practical starting materials and detailed methodologies for two robust and widely utilized synthetic strategies: the Knorr Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis. Each pathway is detailed with experimental protocols, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis.
I. Knorr Pyrrole Synthesis Route
The Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles. For the synthesis of 2,5-dimethylpyrrole-3-carboxylic acid, a two-step approach is typically employed. The first step involves the synthesis of a precursor, diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, through a one-pot reaction. This intermediate then undergoes selective hydrolysis and decarboxylation to yield the target molecule.
A. Step 1: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
The initial step utilizes readily available starting materials, ethyl acetoacetate and sodium nitrite, in a reaction catalyzed by zinc dust in acetic acid.[1][2][3] This one-pot method is efficient for producing the key pyrrole diester intermediate.[1]
Experimental Protocol:
A solution of ethyl acetoacetate in glacial acetic acid is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (5-7°C).[3] After a period of stirring, zinc dust is added portion-wise, which initiates an exothermic reaction leading to the formation of an α-amino-β-ketoester in situ. This intermediate immediately condenses with a second molecule of ethyl acetoacetate. The reaction mixture is then refluxed to drive the cyclization and dehydration, yielding the desired diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.[3] The crude product is isolated by precipitation in water and can be purified by recrystallization from ethanol.
Quantitative Data:
| Starting Material/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Role |
| Ethyl Acetoacetate | 130.14 | 32.5 g | 0.25 | Starting Material |
| Sodium Nitrite (NaNO₂) | 69.00 | 8.7 g | 0.126 | Nitrosating Agent |
| Zinc (Zn) | 65.38 | 16.7 g | 0.255 | Reducing Agent |
| Glacial Acetic Acid | 60.05 | 75 mL | - | Solvent/Catalyst |
| Water | 18.02 | 12.5 mL | - | Solvent |
| Product | MW ( g/mol ) | Yield | ||
| Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 253.29 | 57-64% |
Reaction Workflow:
Caption: Knorr synthesis of the pyrrole diester intermediate.
B. Step 2: Selective Hydrolysis and Decarboxylation
Experimental Protocol (General Approach):
The diester is treated with one equivalent of potassium hydroxide in an alcoholic solvent at a controlled temperature. The reaction is monitored until the formation of the monoacid-monoester is maximized. After acidification and extraction, the isolated intermediate is heated to induce decarboxylation, yielding 2,5-dimethylpyrrole-3-carboxylic acid.
Reaction Workflow:
Caption: Hydrolysis and decarboxylation to the final product.
II. Hantzsch Pyrrole Synthesis Route
The Hantzsch synthesis provides an alternative and effective route to substituted pyrroles. For the target molecule, a two-step process is also employed, starting with the synthesis of an ester precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
A. Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This synthesis involves the reaction of 2-bromopropanal, ethyl acetoacetate, and ammonia.[6] The 2-bromopropanal is typically prepared in situ or in a preceding step by the bromination of propionaldehyde.[6]
Experimental Protocol:
Propionaldehyde is brominated to yield 2-bromopropanal.[6] In a separate vessel, ethyl acetoacetate is treated with ammonia water to form the enamine intermediate. The previously prepared 2-bromopropanal is then added to this mixture. The subsequent condensation and cyclization yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[6] The reaction is typically carried out at a controlled temperature between 0°C and 50°C.[6]
Quantitative Data:
| Starting Material/Reagent | Molecular Weight ( g/mol ) | Role |
| Propionaldehyde | 58.08 | Precursor for α-haloketone |
| Bromine | 159.81 | Brominating Agent |
| Ethyl Acetoacetate | 130.14 | β-ketoester |
| Ammonia (aqueous) | 17.03 | Nitrogen Source |
| Product | MW ( g/mol ) | Yield |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | High |
Reaction Workflow:
Caption: Hantzsch synthesis of the pyrrole ester intermediate.
B. Step 2: Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
Experimental Protocol:
The ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is dissolved in a suitable solvent mixture, such as methanol and water, and treated with a strong base like potassium hydroxide.[7] The mixture is heated under reflux to drive the saponification to completion. Afterwards, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 2,5-dimethylpyrrole-3-carboxylic acid. The solid product is then collected by filtration, washed, and dried.[7]
Reaction Workflow:
Caption: Hydrolysis of the ester to the final carboxylic acid.
III. Paal-Knorr Pyrrole Synthesis Considerations
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8] To directly synthesize 2,5-dimethylpyrrole-3-carboxylic acid or its ester via this route, a 1,4-dicarbonyl compound with the appropriate substitution pattern would be required, such as 3-acetyl-5-oxohexanoic acid or its ester. The synthesis of such a starting material can be complex, making the Knorr and Hantzsch routes, which utilize more readily available starting materials, generally more practical. However, for the synthesis of the related 2,5-dimethylpyrrole, the Paal-Knorr reaction of acetonylacetone (hexane-2,5-dione) with an ammonia source like ammonium carbonate is a straightforward and high-yielding procedure.[9]
Quantitative Data for 2,5-Dimethylpyrrole Synthesis:
| Starting Material/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Role |
| Acetonylacetone | 114.14 | 100 g | 0.88 | 1,4-Dicarbonyl |
| Ammonium Carbonate | 96.09 | 200 g | 1.75 | Ammonia Source |
| Product | MW ( g/mol ) | Yield | ||
| 2,5-Dimethylpyrrole | 95.14 | 81-86% |
This guide has outlined the primary and most effective starting materials and synthetic pathways for the preparation of 2,5-dimethylpyrrole-3-carboxylic acid, providing a solid foundation for its synthesis in a research and development setting.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectroscopic Properties of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed analysis based on data from closely related structures and established spectroscopic principles. The information herein is intended to support identification, characterization, and further investigation of this molecule.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₇H₉NO₂ Molecular Weight: 139.15 g/mol CAS Number: 57338-76-8[1]
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its ethyl ester derivative and general spectroscopic trends for carboxylic acids.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~8.5-9.5 | Singlet (broad) | 1H | N-H |
| ~6.5 | Singlet | 1H | C4-H |
| ~2.4 | Singlet | 3H | C5-CH₃ |
| ~2.2 | Singlet | 3H | C2-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C=O (Carboxylic Acid) |
| ~135 | C5 |
| ~128 | C2 |
| ~115 | C4 |
| ~110 | C3 |
| ~13 | C5-CH₃ |
| ~12 | C2-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H | Stretching |
| ~2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~1680 | C=O | Stretching (Carboxylic Acid) |
| ~1560 | C=C | Stretching (Pyrrole Ring) |
| ~1450 | C-H | Bending |
| ~1250 | C-O | Stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 122 | [M-OH]⁺ |
| 94 | [M-COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.
-
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to provide a robust prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are working with substituted pyrroles.
Introduction to the NMR Spectroscopy of Pyrroles
The pyrrole moiety is a five-membered aromatic heterocycle that is a core structural component in a vast array of biologically active molecules and functional materials. NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds. The chemical environment of each proton and carbon atom in the pyrrole ring is highly sensitive to the nature and position of its substituents, resulting in characteristic chemical shifts in their respective NMR spectra.
In the case of this compound, the electron-donating methyl groups at the C2 and C5 positions, and the electron-withdrawing carboxylic acid group at the C3 position, exert distinct electronic effects that influence the chemical shifts of the remaining ring proton and carbons.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 | 6.0 - 6.3 | Singlet | 1H |
| NH | 10.5 - 12.0 | Broad Singlet | 1H |
| COOH | 11.0 - 12.5 | Broad Singlet | 1H |
| 2-CH₃ | 2.2 - 2.4 | Singlet | 3H |
| 5-CH₃ | 2.1 - 2.3 | Singlet | 3H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the NH and COOH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 135 - 140 |
| C3 | 115 - 120 |
| C4 | 105 - 110 |
| C5 | 130 - 135 |
| C=O | 165 - 170 |
| 2-CH₃ | 12 - 15 |
| 5-CH₃ | 11 - 14 |
Note: Chemical shifts are referenced to the solvent signal.
Experimental Protocols
The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: The sample of this compound should be of high purity (>95%) to avoid the presence of interfering signals from impurities.
-
Solvent Selection: A suitable deuterated solvent must be chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic COOH and NH protons. Chloroform-d (CDCl₃) with a small amount of DMSO-d₆ can also be used.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated solution is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent.
-
-
Procedure:
-
Weigh the desired amount of the compound directly into a clean, dry NMR tube.
-
Add the deuterated solvent to the appropriate volume.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Temperature: 298 K.
3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at 2.50 ppm). For ¹³C NMR, the solvent signal is used for referencing (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
Visualizations
The following diagrams illustrate the structure of this compound and a conceptual workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Conceptual workflow for NMR analysis.
The Biological Potential of Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide
The pyrrole ring is a fundamental heterocyclic motif that serves as a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, substituted pyrrole-3-carboxylic acids have emerged as a particularly versatile scaffold, demonstrating a wide spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, tailored for researchers, scientists, and drug development professionals.
Synthesis of Substituted Pyrrole-3-Carboxylic Acids
The synthesis of the pyrrole-3-carboxylic acid core can be achieved through several classic and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern.
1.1. Hantzsch Pyrrole Synthesis
A prominent method for synthesizing substituted pyrroles is the Hantzsch synthesis. This reaction typically involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[5] A modern adaptation of this method utilizes a one-step continuous flow synthesis, reacting tert-butyl acetoacetates, primary amines, and 2-bromoketones. A key advantage of this flow chemistry approach is that the hydrogen bromide (HBr) generated as a byproduct can be used in situ to hydrolyze the tert-butyl ester, yielding the desired carboxylic acid directly in a single microreactor.[4][5][6]
1.2. Paal-Knorr Synthesis
The Paal-Knorr synthesis is another fundamental method for creating pyrrole rings. The process involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by dehydrative condensation to form the pyrrole ring.[7] This method is particularly useful for synthesizing 1,2,5-trisubstituted pyrrole derivatives.
Biological Activities and Therapeutic Potential
Substituted pyrrole-3-carboxylic acids and their amide derivatives exhibit a remarkable range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5]
2.1. Anticancer Activity
The pyrrole-3-carboxylic acid scaffold is a key feature in several potent anticancer agents that act through various mechanisms of action.
-
Tubulin Polymerization Inhibition : Certain ethyl-2-amino-pyrrole-3-carboxylate derivatives have been identified as novel anticancer agents.[8] These compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, which leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[8][9]
-
VEGFR-2 Inhibition : Molecular hybridization of the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold with a pyrazoline moiety has yielded derivatives with significant anticancer potential.[10] Molecular docking studies suggest these compounds bind effectively to the ATP site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby inhibiting tumor growth.[10] The binding affinity of the most potent compounds is comparable to the established drug, sunitinib.[10]
References
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. syrris.com [syrris.com]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syrris.com [syrris.com]
- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the medicinal chemistry applications of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives. This scaffold is a key component in the development of various therapeutic agents, most notably as a cornerstone in the design of kinase inhibitors for cancer therapy. This document outlines synthetic protocols, biological activity data, and experimental methodologies to guide researchers in this field.
Introduction
The this compound moiety is a privileged scaffold in medicinal chemistry. Its structural features allow for versatile modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. A prime example of its successful application is in the structure of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2][3] This document will explore the synthesis, biological evaluation, and mechanism of action of compounds derived from this core structure.
Key Applications in Medicinal Chemistry
The primary application of this compound derivatives is in the development of kinase inhibitors . These compounds have shown significant activity against various kinases involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] By inhibiting these receptors, these compounds can effectively block downstream signaling pathways that are crucial for tumor angiogenesis and cell proliferation.[4][5]
Beyond oncology, derivatives of this scaffold have also been investigated for their antimicrobial and antiproliferative activities against various pathogens and cell lines.[6][7]
Data Presentation: Biological Activity
The following tables summarize the biological activity of representative this compound derivatives.
Table 1: Kinase Inhibitory Activity of Sunitinib and Related Analogs
| Compound | Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| Sunitinib (SU11248) | VEGFR-2 | 2 | 10 | [3] |
| PDGFR-β | 1 | 10 | [3] | |
| SU5416 | VEGFR-2 | 20 | 100 | [3] |
| PDGFR-β | >1000 | >1000 | [3] | |
| SU6668 | VEGFR-2 | 240 | 2500 | [3] |
| PDGFR-β | 8 | 60 | [3] |
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Fungal Strain | MIC (μg/mL) | Reference |
| Pyrrole-benzamide derivative | Staphylococcus aureus | 3.12 - 12.5 | Candida albicans | - | [7] |
| Pyrrole-3-carboxaldehyde derivative | Pseudomonas putida | 16 | - | - | [7] |
| Marinopyrrole A derivative | MRSA | 0.13 - 0.255 | - | - | [7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Paal-Knorr Synthesis
This protocol describes a general method for the synthesis of the pyrrole core structure.
Materials:
-
1,4-dicarbonyl compound (e.g., hexane-2,5-dione)
-
Primary amine or ammonia
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., acetic acid, hydrochloric acid)
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Add the primary amine or an ammonia source (1.0-1.2 eq).
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2,5-dimethyl-1H-pyrrole derivative.[4][8]
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol provides a method to assess the inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be ≤1%.
-
In a white 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well, except for the negative control wells (add buffer only).
-
Initiate the kinase reaction by adding 25 µL of ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of the luminescence-based detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10][11]
Protocol 3: Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the antiproliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HUVEC, HT-29)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)
-
Substrate for the detection enzyme
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the detection substrate and incubate until color development is sufficient.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition) value.[1][2]
Visualizations
Signaling Pathways
The following diagram illustrates the signaling pathways targeted by this compound-based kinase inhibitors like Sunitinib.
Caption: Inhibition of VEGFR and PDGFR signaling by Sunitinib.
Experimental Workflow
The logical flow for the discovery of novel kinase inhibitors based on the this compound scaffold is depicted below.
Caption: Drug discovery workflow for pyrrole-based kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid as a versatile intermediate in pharmaceutical research and development. The document includes detailed experimental protocols, quantitative data on the biological activity of related compounds, and diagrams of synthetic and signaling pathways.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrrole family. The pyrrole ring is a fundamental structural motif found in numerous biologically active molecules and approved pharmaceutical agents.[1] Its derivatives have shown a wide range of medicinal properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2] Specifically, the pyrrole-3-carboxylic acid scaffold serves as a crucial building block for the synthesis of targeted therapies, particularly kinase inhibitors. While its isomer, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate in the synthesis of the multi-kinase inhibitor Sunitinib, this compound holds significant potential for the development of novel therapeutics.
Synthesis Protocols
The synthesis of this compound can be achieved in a two-step process starting from the readily available 2,5-hexanedione. The first step involves the synthesis of the 2,5-dimethylpyrrole precursor via the Paal-Knorr pyrrole synthesis, followed by the introduction of a carboxylic acid group at the 3-position.
Step 1: Synthesis of 2,5-Dimethylpyrrole (Paal-Knorr Synthesis)
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4]
Experimental Protocol:
-
Reaction Setup: In a 500-mL Erlenmeyer flask equipped with a reflux condenser, combine 100 g (0.88 mole) of 2,5-hexanedione (acetonylacetone) and 200 g (1.75 moles) of ammonium carbonate.
-
Heating: Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes).
-
Reflux: Replace the air-cooled condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.
-
Work-up: Cool the reaction mixture. The upper, yellow layer of 2,5-dimethylpyrrole will separate. Separate the layers and extract the lower aqueous layer with 15 mL of chloroform.
-
Drying and Purification: Combine the organic layers and dry over anhydrous calcium chloride in a tightly stoppered container that has been purged with nitrogen. The crude product can be purified by distillation.[5]
Step 2: Synthesis of this compound
A common strategy for the introduction of a carboxylic acid group onto an electron-rich pyrrole ring is a two-step process involving Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.
Experimental Protocol (General Procedure):
-
Vilsmeier-Haack Formylation:
-
Cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.[6]
-
Add 2,5-dimethylpyrrole dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium acetate and heat to hydrolyze the iminium salt intermediate.
-
Extract the product, 3-formyl-2,5-dimethylpyrrole, with an organic solvent, dry, and concentrate.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the crude 3-formyl-2,5-dimethylpyrrole in a suitable solvent (e.g., acetone).
-
Add a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent) at 0°C.
-
Stir the reaction at room temperature until the aldehyde is completely consumed.
-
Work up the reaction by quenching any excess oxidant, filtering any solid byproducts, and acidifying the aqueous layer to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
-
Application in Pharmaceutical Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of various potential therapeutic agents. A significant area of application is in the development of kinase inhibitors for oncology.
VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7] In cancer, pathological angiogenesis is crucial for tumor growth and metastasis. Therefore, inhibiting the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. Pyrrole-based molecules have been identified as potent VEGFR-2 inhibitors.
Derivatives of this compound can be synthesized to target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.
Quantitative Data on Biological Activity of Related Compounds
While specific data for derivatives of this compound is limited in publicly available literature, a study on pyrazoline-conjugated derivatives of the closely related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid provides valuable insight into the potential of this scaffold.[8]
| Compound Type | Assay | Concentration | Results |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | In vitro antimicrobial | 32 µg/ml | Growth inhibition in the range of 50.87-56.60% |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | NCI-60 anticancer screen | 10 µM | Growth inhibition in the range of 50.21-108.37% against various cancer cell lines |
| Most potent derivative | Molecular Docking (VEGFR-2) | N/A | Binding affinity of -9.5 kcal/mol (comparable to Sunitinib's -9.9 kcal/mol) |
Table 1: Biological activity data for derivatives of a closely related pyrrole-3-carboxylic acid isomer. Data from a study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives.[8]
Conclusion
This compound is a promising and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation from common starting materials and the established biological significance of the pyrrole-3-carboxylic acid scaffold, particularly in the context of kinase inhibition, make it a valuable building block for the discovery and development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.
References
- 1. Arylcarboxylation of unactivated alkenes with CO2 via visible-light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2006012642A2 - Pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenylï½-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of pharmaceutical compounds - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid via Paal-Knorr Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the Paal-Knorr pyrrole synthesis, a robust and widely used method for the preparation of substituted pyrroles.[1][2][3][4] The protocol herein describes a two-step process: the synthesis of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate from ethyl 2-amino-3-oxobutanoate and 2,5-hexanedione, followed by its hydrolysis to the target carboxylic acid. This method offers a reliable route to the desired product with good yields.
Introduction
The pyrrole nucleus is a prominent scaffold in a vast number of biologically active natural products and synthetic pharmaceuticals. The Paal-Knorr synthesis, first reported in the 1880s, remains a cornerstone for the construction of the pyrrole ring due to its operational simplicity and the general availability of the requisite 1,4-dicarbonyl compounds and primary amines.[1][2][3] The reaction typically proceeds under neutral or mildly acidic conditions, often with acetic acid as a catalyst, to afford the corresponding pyrrole derivative.[1] This application note details a specific protocol for the synthesis of this compound, a compound of interest for further chemical derivatization in drug discovery programs.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Step 2: Hydrolysis to this compound
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
This protocol is adapted from general procedures for Paal-Knorr synthesis.
Materials:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
2,5-Hexanedione (Acetonylacetone)
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq), sodium acetate (1.1 eq), and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature for 15 minutes to form the free amine in situ.
-
Add 2,5-hexanedione (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 300 mL of ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (100 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
This protocol is based on standard ester hydrolysis procedures for pyrrole carboxylates.
Materials:
-
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 2M
-
Beaker
-
Magnetic stirrer with heating
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL beaker, dissolve ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of methanol (20 mL) and water (10 mL).
-
Add potassium hydroxide (3.0 eq) to the solution.
-
Heat the mixture to 60-70 °C with stirring and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the cooled solution to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water.
-
Dry the product under vacuum to afford this compound.
Data Presentation
Table 1: Summary of Reactants, Conditions, and Product Characterization.
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrolysis |
| Reactant 1 | Ethyl 2-amino-3-oxobutanoate HCl | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate |
| Reactant 2 | 2,5-Hexanedione | Potassium hydroxide |
| Solvent | Glacial acetic acid | Methanol/Water |
| Catalyst/Reagent | Sodium acetate | 2M Hydrochloric acid (for workup) |
| Temperature | Reflux (~118 °C) | 60-70 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Product | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | This compound |
| Molecular Formula | C9H13NO2 | C7H9NO2 |
| Molecular Weight | 167.20 g/mol | 139.15 g/mol |
| Typical Yield | 70-85% | 85-95% |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Reaction Mechanism Signaling Pathway
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrrole-3-carboxylic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.[1][2] These compounds are of significant interest in drug discovery, particularly as intermediates for and as active pharmacophores in the development of kinase inhibitors.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that utilizes microwave radiation to heat reactions.[2] Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in shorter reaction times, higher yields, and cleaner reaction profiles.[1][2] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.
The advantages of MAOS in the synthesis of heterocyclic compounds like pyrroles are well-documented, making it an attractive method for accelerating the drug discovery process.[3]
Applications in Drug Discovery
Pyrrole-3-carboxylic acid derivatives are key structural motifs in a variety of biologically active compounds. Their applications are particularly prominent in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.
Kinase Inhibition:
Many pyrrole-3-carboxylic acid derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Key kinase targets for these pyrrole derivatives include:
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to mediating immune responses and cell growth.[4][5][][7] Inhibitors of this pathway are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): These receptor tyrosine kinases are key drivers of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11][12]
-
Lymphocyte-specific protein tyrosine kinase (Lck): This kinase plays a critical role in T-cell activation and signaling.[13][14][15][16][17] Lck inhibitors have potential applications in the treatment of autoimmune disorders and T-cell malignancies.
Below are diagrams illustrating the signaling pathways targeted by these pyrrole derivatives and a general workflow for their synthesis and screening.
General workflow for synthesis and screening.
JAK-STAT signaling pathway inhibition.
VEGFR/PDGFR signaling pathway inhibition.
Lck signaling pathway in T-cell activation.
Experimental Protocols
The following protocols are representative examples of the microwave-assisted synthesis of pyrrole-3-carboxylic acid derivatives.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
This protocol is adapted from the general principles of Paal-Knorr synthesis, utilizing microwave irradiation to accelerate the reaction.[1][2]
Materials:
-
Ethyl acetoacetate
-
2,5-Hexanedione
-
Aniline
-
Acetic acid (catalyst)
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1 mmol), 2,5-hexanedione (1 mmol), and aniline (1.2 mmol) in ethanol (5 mL).
-
Add a catalytic amount of acetic acid (0.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes with a maximum power of 200 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Three-Component Microwave-Assisted Synthesis of Ethyl 4-aryl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
This protocol describes a one-pot, three-component synthesis, which is a highly efficient method for generating molecular diversity.[18][19][20]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a sealed microwave reaction vessel, mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL).
-
Place the vessel in the microwave reactor and irradiate at 100 °C for 5-10 minutes with a maximum power of 150 W.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrrole derivative.
-
Confirm the structure of the product using spectroscopic techniques.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various pyrrole-3-carboxylic acid derivatives, comparing them with conventional heating methods where available.
| Entry | Synthesis Type | Reactants | Solvent | Catalyst | Temp (°C) | Time | Yield (%) (Microwave) | Yield (%) (Conventional) | Ref. |
| 1 | Paal-Knorr | 2,5-Hexanedione, Aniline, Ethyl acetoacetate | Acetic Acid | - | 120-150 | 2-10 min | 65-89 | Lower yields, longer time | [2] |
| 2 | Hantzsch-type | β-ketoesters, α-halo ketones, amines | Solvent-free | - | Not specified | Short time | High yields | Not specified | [2] |
| 3 | Three-component | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Ethanol | - | 100 | 5-10 min | 85-95 | Lower yields, several hours | [18] |
| 4 | Piloty-Robinson | Butyraldehyde, Hydrazine, Benzoyl chloride | - | - | 180 | 30-60 min | Moderate to good | <35% (3 days) | [21] |
Conclusion
Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of libraries of pyrrole-3-carboxylic acid derivatives. These protocols provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of targeted therapies for cancer and inflammatory diseases. The significant reduction in reaction times and increase in yields make this technology highly valuable in modern medicinal chemistry.
References
- 1. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule drug discovery targeting the JAK-STAT pathway | CoLab [colab.ws]
- 5. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 14. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 20. Elevating pyrrole derivative synthesis: a three-component revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid and the subsequent biological screening of the resulting compounds. The protocols outlined below are based on established methodologies and can be adapted for the evaluation of novel chemical entities with potential therapeutic applications.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this compound have shown promise in various therapeutic areas, including oncology and infectious diseases.[3][4] By modifying the carboxylic acid moiety, a diverse library of compounds can be generated for biological screening, leading to the identification of novel drug candidates. This document outlines the synthesis of amide derivatives and protocols for their evaluation as anticancer and antimicrobial agents.
Synthetic Derivatization Protocols
A common and effective method for derivatizing this compound is through the formation of amide linkages with a variety of primary and secondary amines. This approach allows for the introduction of diverse functional groups and the exploration of the structure-activity relationship (SAR).
General Protocol for the Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxamides
This protocol describes a general method for the amide coupling of this compound with a representative amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Amine Addition: Add the desired amine (1.1 equivalents) and TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM or DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Dilute the filtrate (or the reaction mixture if using EDC) with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Biological Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. Below are detailed protocols for anticancer and antimicrobial screening.
Anticancer Screening: NCI-60 Human Tumor Cell Line Screen
The U.S. National Cancer Institute (NCI) offers a standardized screening program against a panel of 60 human cancer cell lines, which is a valuable tool for identifying novel anticancer agents.[1][4]
Principle:
The assay evaluates the ability of a test compound to inhibit the growth or kill 60 different human tumor cell lines representing various types of cancer.[1] Cell viability is determined using a sulforhodamine B (SRB) protein staining assay.[5]
Protocol Overview (based on NCI-60 methodology): [5][6]
-
Cell Plating: Inoculate the 60 cell lines into 96-well microtiter plates at their respective optimal plating densities and incubate for 24 hours.[5]
-
Compound Treatment: Add the test compounds at a single high concentration (typically 10⁻⁵ M) to the plates.[4][5]
-
Incubation: Incubate the plates for 48 hours.[4]
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.[5]
-
Washing: Remove the unbound dye by washing with 1% acetic acid.[5]
-
Dye Solubilization: Solubilize the bound dye with a Tris base solution.
-
Data Acquisition: Measure the optical density at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The results are reported as the percent growth inhibition. Compounds showing significant activity are typically advanced to a five-dose screen to determine their IC50 (concentration that inhibits 50% of cell growth), TGI (concentration for total growth inhibition), and LC50 (concentration that kills 50% of the cells).[6]
Anticancer Screening: VEGFR-2 Kinase Inhibition Assay
Many pyrrole derivatives exhibit anticancer activity by inhibiting protein kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
Principle:
This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay.
Protocol Overview (Luminescence-based): [7][8][9]
-
Reagent Preparation: Prepare a serial dilution of the test compound. Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and a suitable substrate.
-
Kinase Reaction: In a white 96-well plate, add the master mix and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.[7]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[7][9]
-
Reaction Termination and Signal Generation: Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Then, add a detection reagent that converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction.[8]
-
Data Acquisition: Measure the luminescence using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[10]
Principle:
A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which no growth occurs.[11]
Protocol Overview: [10]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density with a microplate reader.[10]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Anticancer Activity of 2,5-Dimethyl-1H-pyrrole-3-carboxamide Derivatives against NCI-60 Cell Lines
| Compound ID | Target Cell Line | Growth Inhibition (%) at 10 µM | IC50 (µM) |
| Derivative 1 | Leukemia (RPMI-8226) | 75.4 | 2.1 |
| Derivative 2 | Melanoma (UACC-62) | 62.1 | 8.5 |
| Derivative 3 | Colon (HCT-116) | 88.9 | 0.9 |
| Sunitinib (Control) | Colon (HCT-116) | 95.2 | 0.1 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | VEGFR-2 IC50 (nM) |
| Derivative A | 55 |
| Derivative B | 120 |
| Derivative C | 25 |
| Sunitinib (Control) | 10 |
Note: Data is hypothetical and for illustrative purposes.
Table 3: Antimicrobial Activity (MIC) of 2,5-Dimethyl-1H-pyrrole-3-carboxamide Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative X | 8 | >64 |
| Derivative Y | 16 | 32 |
| Derivative Z | 4 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxamide derivatives.
Biological Screening Workflow
Caption: Workflow for the biological screening and evaluation of synthesized pyrrole derivatives.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrrole derivatives.
References
- 1. NCI-60 - Wikipedia [en.wikipedia.org]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the purity of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate determination of its purity is crucial for quality control and to ensure the reliability of experimental results. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine purity assessments.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.[1] this compound, being a moderately polar organic acid, is retained on the C18 column. An acidified aqueous mobile phase is employed to suppress the ionization of the carboxylic acid group, which enhances retention and improves peak shape.[2] The analyte is separated from potential impurities and is quantified using a UV detector, as the carboxyl group absorbs in the low UV region.[3]
Experimental Protocol
Apparatus and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software: Suitable for controlling the HPLC system and for data analysis.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 50 mL, 100 mL).
-
Pipettes: Calibrated pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.
-
HPLC Vials: Amber or clear glass vials with caps and septa.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade (approx. 85%).
-
This compound Reference Standard: Of known purity.
-
Sample of this compound: To be analyzed.
Chromatographic Conditions
The following chromatographic conditions are recommended:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic at 50:50 (Acetonitrile:Aqueous) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition may be adjusted to optimize the separation and retention time of the analyte.
Preparation of Solutions
-
Mobile Phase Preparation (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water.
-
Mix thoroughly and degas before use (e.g., by sonication or vacuum filtration).
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
This stock solution has a concentration of 100 µg/mL. Prepare working standards by further dilution if necessary.
-
-
Sample Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The results of the purity analysis should be summarized in a clear and structured table.
Table 1: Purity Analysis Results for this compound
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Sample A | 4.52 | 1256.8 | 99.5% |
| Impurity 1 | 2.89 | 3.1 | 0.2% |
| Impurity 2 | 5.71 | 3.1 | 0.2% |
| Total | 1263.0 | 100% |
Note: The data presented in this table is for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis method.
Caption: Workflow for the HPLC purity analysis of this compound.
References
Purification of 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid via recrystallization. This method is designed to yield a high-purity crystalline product suitable for further applications in research and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities that must be removed to ensure accurate biological testing and consistent material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for handling the compound and for the successful design of a recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 139.15 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 199-201 °C (with decomposition) | --INVALID-LINK--[2] |
| Solubility Profile | The parent compound, 2,5-dimethylpyrrole, is miscible in ethanol and ether, and very insoluble in water.[3] The carboxylic acid derivative is expected to have increased polarity and therefore some solubility in polar solvents, particularly at elevated temperatures. | Inferred from properties of similar compounds |
Experimental Protocol: Recrystallization from an Ethanol-Water Mixed Solvent System
Based on the polarity of the molecule and the solubility characteristics of related compounds, a mixed solvent system of ethanol and water is proposed for the recrystallization of this compound. Ethanol acts as the "good" solvent in which the compound is soluble when hot, while water acts as the "poor" solvent (or anti-solvent) to reduce the solubility upon cooling and induce crystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture with stirring using a heating mantle or hot plate.
-
Continue to add ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if activated carbon was used or if insoluble impurities are present):
-
Set up a hot filtration apparatus by placing a fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of hot ethanol through it.
-
Quickly filter the hot solution containing the dissolved product. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise while stirring until a slight turbidity (cloudiness) persists.
-
If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol until the solution becomes clear again.
-
Cover the mouth of the flask with a watch glass or inverted beaker and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of a cold ethanol-water mixture to remove any residual soluble impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or drying dish and allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
-
Characterization:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (199-201 °C) is indicative of high purity.
-
Calculate the percent recovery.
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical decisions involved in the recrystallization process.
Caption: Recrystallization Workflow Diagram.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the Hantzsch pyrrole synthesis to form an ester intermediate, followed by its saponification to yield the target carboxylic acid.
Introduction
Substituted pyrroles are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in a wide array of biologically active molecules. This compound, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. The presented synthetic methodology is designed for scalability, providing a reliable route for producing multi-gram to kilogram quantities of the target compound.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the pyrrole ring via a Hantzsch-type condensation reaction to yield ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This is followed by the hydrolysis of the ethyl ester under basic conditions to afford the final carboxylic acid product.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | Solid | 106-108 |
| This compound | C₇H₉NO₂ | 139.15 | Solid | 199-201 (dec.)[1] |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent System | Typical Temperature | Typical Time | Expected Yield (%) |
| 1 | Hantzsch Pyrrole Synthesis | Ethyl acetoacetate, 2-Bromopropanal, Ammonia | Ethanol/Water | Reflux | 2-4 hours | 70-80 |
| 2 | Saponification | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, NaOH | Methanol/Water | Reflux | 4-6 hours | >95 |
Table 3: Spectroscopic Data for Product Characterization
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | ~8.0 (br s, 1H, NH), 5.8 (s, 1H, Ar-H), 4.2 (q, J=7.1 Hz, 2H, OCH₂), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃) | ~165 (C=O), 130 (C-Ar), 125 (C-Ar), 115 (C-Ar), 110 (C-Ar), 60 (OCH₂), 15 (CH₃), 14 (CH₃), 12 (CH₃) |
| This compound | ~11.5 (br s, 1H, COOH), ~8.5 (br s, 1H, NH), 5.9 (s, 1H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃). Note: Peaks for acidic protons (COOH and NH) can be broad and their chemical shifts can vary. Spectra are often recorded in DMSO-d₆ to better resolve these protons. | ~170 (C=O), 132 (C-Ar), 126 (C-Ar), 116 (C-Ar), 112 (C-Ar), 14 (CH₃), 12 (CH₃) |
Experimental Protocols
Step 1: Large-Scale Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
This protocol is adapted from the general principles of the Hantzsch pyrrole synthesis.
Materials and Equipment:
-
Large, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnels, and temperature probe.
-
Ethyl acetoacetate
-
2-Bromopropanal (or 2-chloropropanal)
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Reactor Setup: Charge the reactor with ethyl acetoacetate (1.0 equivalent) and ethanol (3-5 volumes relative to ethyl acetoacetate).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C.
-
Reagent Addition: Simultaneously add 2-bromopropanal (1.0-1.1 equivalents) and concentrated aqueous ammonia (2.0-2.5 equivalents) dropwise via separate addition funnels over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to ambient temperature, then further cool to 0-5 °C for 1-2 hours to induce crystallization of the product.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a cold (0-5 °C) mixture of ethanol and water (1:1 v/v) to remove impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Step 2: Large-Scale Saponification of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
This protocol describes the hydrolysis of the ester to the final carboxylic acid product.
Materials and Equipment:
-
Large, jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature probe.
-
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the reactor with ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) and methanol (5-7 volumes).
-
Base Addition: While stirring, add a solution of sodium hydroxide (2.0-3.0 equivalents) in water (3-4 volumes).
-
Saponification: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to ambient temperature and remove the methanol under reduced pressure.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with water (5-10 volumes). Cool the solution to 0-5 °C in an ice bath and slowly add concentrated hydrochloric acid until the pH reaches 2-3. A precipitate will form.
-
Isolation: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Collect the solid product by filtration.
-
Washing and Drying: Wash the filter cake with cold water until the washings are neutral. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Safety Considerations
-
2-Halopropanal: These reagents are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ammonia: Concentrated ammonia is corrosive and has a pungent odor. Handle in a fume hood.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Avoid contact with skin and eyes. Wear appropriate PPE.
-
Flammable Solvents: Ethanol and methanol are flammable. Ensure that all heating is done using appropriate heating mantles or oil baths and that there are no ignition sources nearby.
By following these detailed protocols, researchers and production chemists can reliably synthesize large quantities of this compound for applications in drug discovery and development.
References
Application Notes and Protocols for the Characterization of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and characterization of substituted pyrroles. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in obtaining high-quality data for this important class of heterocyclic compounds, which are foundational in numerous natural products, pharmaceuticals, and functional materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of substituted pyrroles in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substituent effects, and stereochemistry.
Core Principles
The pyrrole ring is an electron-rich aromatic system. The nitrogen heteroatom significantly influences the chemical shifts of the ring protons and carbons. In an unsubstituted pyrrole, three distinct signals are observed in the ¹H NMR spectrum: one for the N-H proton, one for the α-protons (H-2/H-5), and one for the β-protons (H-3/H-4).[1] Similarly, the ¹³C NMR spectrum shows two signals for the aromatic carbons (C-2/C-5 and C-3/C-4). The chemical shifts are highly sensitive to the nature and position of substituents. Electron-withdrawing groups (EWGs) typically cause a downfield shift (higher ppm), while electron-donating groups (EDGs) lead to an upfield shift (lower ppm).[1]
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Ensure the sample is of high purity to avoid interfering signals.
-
Dissolve 1-5 mg of the substituted pyrrole in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1] The choice of solvent can affect the chemical shift of the N-H proton due to hydrogen bonding.[1]
-
For potentially unstable compounds, deoxygenate the solvent by bubbling with argon or nitrogen for 10-15 minutes.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (300-500 MHz NMR Spectrometer):
Protocol 2: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 10-20 mg in 0.5-0.7 mL of deuterated solvent.
-
-
Instrument Parameters (75-125 MHz NMR Spectrometer):
-
Pulse Program: Standard single-pulse with proton broadband decoupling.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay (D1): 2 seconds (longer delay for quaternary carbons if needed).[1]
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Decoupling: Proton broadband decoupling to simplify the spectrum to single lines for each carbon.[1]
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted Pyrrole. [1]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~8.0 (broad) | - |
| C/H-2,5 | ~6.7 | ~118.5 |
| C/H-3,4 | ~6.1 | ~108.2 |
Note: The N-H proton chemical shift is highly dependent on solvent and concentration.
Table 2: Substituent Chemical Shifts (SCS) for ¹³C NMR of 2-Substituted Pyrroles (in ppm). [1]
| Substituent | C-2 | C-3 | C-4 | C-5 |
| -CH₃ | +9.9 | -1.5 | +0.2 | -2.1 |
| -CHO | +12.8 | +8.9 | +1.6 | +10.0 |
| -COCH₃ | +13.5 | +5.5 | +1.2 | +8.0 |
| -CN | -17.5 | +7.2 | +1.8 | +10.8 |
| -NO₂ | +18.7 | -2.7 | +2.8 | +10.1 |
Data adapted from foundational studies on the ¹³C NMR spectra of substituted pyrroles. The chemical shift of a specific carbon can be estimated by adding the SCS value to the chemical shift of the corresponding carbon in unsubstituted pyrrole.[1]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of substituted pyrroles. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in structural elucidation.
Core Principles
The fragmentation of substituted pyrroles is highly dependent on the nature and position of the substituents.[2] For 2-substituted pyrroles with side chains containing aromatic groups, common fragmentation pathways involve the loss of H₂O, aldehydes, and even the pyrrole moiety itself from the protonated molecular ion ([M+H]⁺).[2] In contrast, for those with non-phenyl substituted side chains, the primary fragmentation involves the loss of H₂O, alcohols, and C₃H₆.[2]
Experimental Protocol
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Take 100 µL of this solution and dilute it with 1 mL of methanol, acetonitrile, or water (or a combination thereof).
-
Filter the final solution through a 0.22 µm syringe filter if any precipitate is present to prevent clogging of the instrument.
-
-
Instrument Parameters:
-
Ionization Mode: ESI positive or negative ion mode.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-800).
-
MS/MS Analysis: For structural confirmation, select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. The fragmentation amplitude is typically set between 0.5 and 1.0 V.[3]
-
Data Presentation
Table 3: Common Mass Spectral Fragments for Substituted Pyrroles.
| Precursor Ion | Fragmentation Pathway | Neutral Loss |
| [M+H]⁺ | Loss of water | H₂O |
| [M+H]⁺ | Loss of an aldehyde | R-CHO |
| [M+H]⁺ | Loss of an alcohol | R-OH |
| [M+H]⁺ | Cleavage of a side chain | Varies |
| [M+H]⁺ | Ring opening/fragmentation | Varies |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a substituted pyrrole molecule.
Core Principles
The absorption of infrared radiation corresponds to the vibrational transitions within a molecule. Specific bonds and functional groups have characteristic absorption frequencies. For pyrroles, key vibrational modes include the N-H stretch, C-H stretch, C=C stretch, and C-N stretch.
Experimental Protocol
Protocol 4: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid pyrrole sample to a fine powder using an agate mortar and pestle.
-
Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the FTIR spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Data Presentation
Table 4: Characteristic FTIR Absorption Bands for Substituted Pyrroles.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |
| C=O Stretch (Ester/Ketone) | 1750 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-N Stretch | 1350 - 1000 | Medium |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, quantification, and purification of substituted pyrroles from complex mixtures.
Core Principles
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For pyrrole derivatives, reversed-phase HPLC is most common, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
Experimental Protocol
Protocol 5: Reversed-Phase HPLC for Pyrrole Derivatives
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 3.0).[4] For MS compatibility, use a volatile buffer like formic acid.[5]
-
Elution Mode: Isocratic or gradient elution. A typical gradient might be from 40% to 95% acetonitrile over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detector set at a wavelength where the pyrrole derivative absorbs (e.g., 225 nm).[4]
-
Injection Volume: 10-20 µL.
-
Data Presentation
Table 5: Example HPLC Parameters for Pyrrole Derivative Analysis.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 225 nm |
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable substituted pyrroles. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.
Core Principles
In GC, a sample is vaporized and injected into a column. Separation occurs as the components of the sample are carried along by an inert gas (the mobile phase) and interact with the stationary phase lining the column.
Experimental Protocol
Protocol 6: GC-MS Analysis of Volatile Pyrroles
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1-2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5-10 minutes.
-
-
MS Detector:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Presentation
Table 6: Example GC Temperature Program for Volatile Pyrrole Analysis.
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 50 | 2 | - |
| Ramp 1 | 250 | - | 10 |
| Final Hold | 250 | 10 | - |
X-ray Crystallography
For crystalline substituted pyrroles, single-crystal X-ray diffraction provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Core Principles
X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be determined.
Experimental Protocol
Protocol 7: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Data Collection:
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Data Presentation
Table 7: Example Crystallographic Data for a Substituted Pyrrole. [6]
| Parameter | Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate |
| Formula | C₂₆H₂₃NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.8056(2) |
| b (Å) | 10.6638(2) |
| c (Å) | 21.8315(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| R-factor | 0.044 |
Visualizations
Caption: Overall workflow for the characterization of a novel substituted pyrrole.
Caption: Logical workflow for HPLC method development for substituted pyrroles.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Synthesis of Amides from 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of amides from 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Pyrrole carboxamides are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The protocols outlined below utilize common coupling reagents and are adaptable for the synthesis of amides from various primary and secondary amines.
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. The 2,5-dimethyl-1H-pyrrole-3-carboxamide scaffold is a privileged structure found in numerous biologically active molecules. The synthesis of libraries of these amides is crucial for structure-activity relationship (SAR) studies. This note details reliable methods for the coupling of this compound with a variety of amines to generate the corresponding carboxamides in good to excellent yields.
General Reaction Scheme
The overall synthetic strategy involves the activation of the carboxylic acid group of this compound using a suitable coupling agent, followed by nucleophilic attack by a primary or secondary amine to form the amide bond.
Caption: General workflow for amide synthesis.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the synthesis of various amides from this compound using different coupling methods and a selection of amines.
Table 1: Amide Synthesis using EDC/HOBt Coupling
| Amine Substrate | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | N-phenyl-2,5-dimethyl-1H-pyrrole-3-carboxamide | DMF | 12 | 25 | 85 |
| Benzylamine | N-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxamide | DCM | 8 | 25 | 92 |
| Cyclohexylamine | N-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxamide | DCM | 10 | 25 | 88 |
| Morpholine | (2,5-dimethyl-1H-pyrrol-3-yl)(morpholino)methanone | DMF | 16 | 25 | 78 |
Table 2: Amide Synthesis using HATU Coupling
| Amine Substrate | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide | DMF | 6 | 25 | 90 |
| Piperidine | (2,5-dimethyl-1H-pyrrol-3-yl)(piperidin-1-yl)methanone | DCM | 4 | 25 | 95 |
| n-Butylamine | N-butyl-2,5-dimethyl-1H-pyrrole-3-carboxamide | DCM | 5 | 25 | 89 |
| (S)-(-)-α-Methylbenzylamine | N-((S)-1-phenylethyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide | DMF | 12 | 25 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt
This protocol describes a general and widely applicable method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Caption: EDC/HOBt amide coupling workflow.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (approximately 0.1 M concentration of the carboxylic acid).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for the time indicated in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: General Procedure for Amide Synthesis using HATU
This protocol is particularly useful for coupling less reactive amines or when a faster reaction time is desired. HATU is a highly efficient coupling reagent.
Caption: HATU amide coupling workflow.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approximately 0.1 M).
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for the time specified in Table 2. Monitor the reaction progress by TLC.
-
Following completion, work up the reaction as described in Protocol 1, steps 6-8.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization Data (Representative Example)
N-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxamide:
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.05 (br s, 1H, NH-pyrrole), 7.38 – 7.25 (m, 5H, Ar-H), 6.15 (br s, 1H, NH-amide), 6.08 (d, J = 2.8 Hz, 1H, pyrrole-H), 4.58 (d, J = 5.6 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.22 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 166.5, 138.8, 128.8, 127.8, 127.6, 126.3, 125.4, 118.9, 108.2, 43.9, 13.2, 12.8.
-
IR (KBr, cm⁻¹): 3305, 3240, 1630, 1545, 1450.
-
MS (ESI): m/z 229.13 [M+H]⁺.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
For less reactive amines, consider using HATU instead of EDC/HOBt or increasing the reaction temperature.
-
Increase the equivalents of the coupling agent and base.
-
-
Side Reactions:
-
The pyrrole NH can sometimes react. While generally less nucleophilic than the added amine, protection of the pyrrole nitrogen may be necessary in some cases, though it is often not required for these standard coupling conditions.
-
-
Purification Difficulties:
-
The urea byproduct from EDC can sometimes be difficult to remove. Thorough washing during the aqueous workup is crucial. If problems persist, using DIC (N,N'-diisopropylcarbodiimide) can be an alternative as the resulting urea is more soluble in organic solvents.
-
These protocols provide a solid foundation for the synthesis of a wide variety of 2,5-dimethyl-1H-pyrrole-3-carboxamides. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best results.
Troubleshooting & Optimization
side reactions in Hantzsch synthesis of pyrroles and their avoidance
Welcome to the Technical Support Center for the Hantzsch Pyrrole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrrole synthesis experiments. Here, you will find practical guidance in a question-and-answer format to address common challenges, particularly the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch pyrrole synthesis?
The Hantzsch pyrrole synthesis is a multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[1] This versatile method is widely used in medicinal chemistry and materials science for the synthesis of various pyrrole derivatives.[1]
Q2: What are the most common side reactions in the Hantzsch synthesis?
The most prevalent side reaction is the Feist-Bénary furan synthesis , which leads to the formation of a furan byproduct.[2] This occurs when the β-ketoester and the α-haloketone react without the incorporation of the amine component.[2] Other potential issues include low yields and the formation of complex product mixtures if the reaction conditions are not optimized.[2]
Q3: How can I minimize the formation of the furan byproduct?
Minimizing the furan byproduct involves optimizing the reaction conditions to favor the pyrrole formation pathway. Key strategies include:
-
Increasing Amine Concentration: A higher concentration of ammonia or the primary amine can outcompete the furan synthesis pathway.[2]
-
Catalyst Selection: The use of a catalyst can significantly improve the selectivity for the desired pyrrole product. Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective.[2]
-
Solvent Choice: The solvent can influence the reaction outcome. While traditional protocols often use organic solvents like ethanol, greener solvents such as water have been successfully employed in modern, optimized procedures.[2]
-
Temperature and Reaction Time: Careful optimization of temperature and reaction time for your specific substrates is crucial to maximize the yield of the pyrrole and minimize side reactions.[2]
Q4: Can I perform the Hantzsch synthesis without a catalyst?
Yes, the Hantzsch synthesis can be performed without a catalyst; however, this often leads to lower yields and a higher proportion of side products.[2] Catalysts, such as DABCO or Lewis acids, can enhance the reaction rate and selectivity, leading to a more efficient synthesis.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Hantzsch pyrrole synthesis experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to moderate yield of the desired pyrrole. | - Suboptimal reaction conditions (temperature, time).- Competing side reactions (e.g., Feist-Bénary furan synthesis).- Impure starting materials.- Incorrect stoichiometry of reactants. | - Systematically optimize the reaction temperature and time.- Implement strategies to suppress side reactions (see FAQs).- Ensure the purity of all reagents before use.- Carefully control the molar ratios of the reactants. |
| Significant amount of furan byproduct detected. | The Feist-Bénary furan synthesis is favored. | - Increase the concentration of the amine or ammonia.- Introduce a catalyst, such as DABCO, to promote the pyrrole synthesis pathway.- Consider changing the solvent to one that favors the Hantzsch reaction (e.g., water in catalyzed reactions). |
| Complex mixture of unidentified products. | - Decomposition of starting materials or products under harsh reaction conditions.- Presence of moisture in the reaction.- Use of a non-optimal solvent. | - Attempt the reaction at a lower temperature.- Use dry solvents and perform the reaction under an inert atmosphere.- Screen different solvents to find one that provides a cleaner reaction profile. |
| Reaction does not go to completion. | - Insufficient reaction time or temperature.- Low reactivity of the substrates.- Inefficient catalyst (if used). | - Increase the reaction time and/or temperature.- Consider using a more reactive α-haloketone or β-ketoester.- Screen different catalysts or increase the catalyst loading. |
Quantitative Data Summary
The choice of reaction conditions and the use of a catalyst can significantly impact the yield of the desired pyrrole product in the Hantzsch synthesis. Below is a table summarizing representative yields under different protocols.
| Protocol | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| Classical Hantzsch Synthesis | None | Ethanol | Reflux | Several hours | Moderate (often < 60%)[3] |
| DABCO-Catalyzed Synthesis | 10 mol% DABCO | Water | 60 °C | 5 hours | High (up to 84%) |
Experimental Protocols
Protocol 1: Classical Hantzsch Pyrrole Synthesis (General Procedure)
This protocol provides a general guideline for a traditional, uncatalyzed Hantzsch synthesis.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
α-Haloketone (e.g., chloroacetone)
-
Ammonia solution or primary amine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1 equivalent) and the ammonia solution or primary amine (1-1.2 equivalents) in ethanol.[2]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.[2]
-
Slowly add the α-haloketone (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: DABCO-Catalyzed Hantzsch Pyrrole Synthesis in Water (Optimized Procedure)
This protocol describes a more efficient and environmentally friendly approach using an organocatalyst in an aqueous medium.
Materials:
-
β-Ketoester (e.g., pentane-2,4-dione)
-
α-Haloketone (e.g., phenacyl bromide)
-
Primary amine (e.g., phenylethylamine)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Water
Procedure:
-
To a stirred solution of the primary amine (1 mmol) and the β-ketoester (1 mmol) in water (5 mL), add the α-haloketone (1 mmol).
-
Add DABCO (10 mol%) to the reaction mixture.
-
Heat the mixture at 60 °C and stir for the time required for the reaction to complete (typically monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Logic
Hantzsch Synthesis Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common issues in the Hantzsch pyrrole synthesis.
Comparative Experimental Workflow
Caption: A comparison of the experimental workflows for the classical and the modern DABCO-catalyzed Hantzsch pyrrole synthesis.
Reaction Pathway Competition
Caption: A diagram illustrating the competition between the desired Hantzsch pyrrole synthesis and the Feist-Bénary furan side reaction.
References
Technical Support Center: Minimizing Furan Byproduct Formation in Pyrrole Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering furan byproduct formation during pyrrole synthesis, with a primary focus on the Paal-Knorr reaction.
Frequently Asked Questions (FAQs)
Q1: Why is furan a common byproduct in my Paal-Knorr pyrrole synthesis?
A1: Furan formation is the most common side reaction in the Paal-Knorr synthesis.[1] It arises from a competing reaction pathway where the 1,4-dicarbonyl starting material undergoes a rapid, acid-catalyzed intramolecular cyclization and subsequent dehydration to form the furan ring.[2][3] This reaction occurs independently and in competition with the desired condensation with the amine to form the pyrrole.
Q2: What is the single most critical factor that controls whether my reaction produces a pyrrole or a furan?
A2: The acidity of the reaction medium is the most critical factor.[1] Strongly acidic conditions, typically at a pH below 3, favor the formation of furans.[3][4] This is because the amine reactant becomes protonated to its ammonium salt, which reduces its nucleophilicity and slows down the pyrrole-forming pathway, allowing the intramolecular cyclization to dominate.[2]
Q3: How can I adjust my experimental conditions to minimize furan formation?
A3: To favor pyrrole synthesis, you should aim to make the reaction with the amine more favorable than the intramolecular cyclization. Key strategies include:
-
Control Acidity: Maintain neutral or weakly acidic conditions (pH > 3).[3][4] Using a weak acid like acetic acid as a catalyst or solvent is often effective.[1][4]
-
Increase Amine Concentration: Using an excess of the primary amine or ammonia can help favor the pyrrole synthesis pathway.[1][3]
-
Choose a Milder Catalyst: Avoid strong Brønsted or Lewis acids.[2] Milder alternatives like iodine, Sc(OTf)₃, or Bi(NO₃)₃ can promote the reaction under less harsh conditions.[3][5] In some cases, ionic liquids can be used as solvents, eliminating the need for an acid catalyst entirely.[5]
-
Moderate the Temperature: While heat can increase the reaction rate, excessively high temperatures can lead to the degradation of starting materials and the formation of dark, tarry polymers.[1][3]
Q4: My reaction mixture turned into a dark, tarry material that is difficult to purify. What likely caused this?
A4: The formation of a dark, tarry substance typically indicates polymerization of the starting materials or the pyrrole product itself.[3] This is often a result of excessively high temperatures or the use of a strong acid catalyst.[3] To prevent this, consider lowering the reaction temperature and using a milder catalyst.[3]
Q5: Are there alternatives to the Paal-Knorr synthesis if furan formation remains a persistent issue?
A5: Yes, several other named reactions can be used to synthesize pyrroles, including the Hantzsch, Knorr, and Piloty-Robinson syntheses.[6] It is worth noting that the Hantzsch synthesis can also have a competing furan formation pathway known as the Feist-Bénary furan synthesis.[1] Another approach is the conversion of furans into pyrroles by passing them over a catalyst like alumina with ammonia and steam.[7][8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Furan Content in Product | Reaction acidity is too high (pH < 3), favoring intramolecular cyclization.[3][4] | • Increase the pH to be neutral or weakly acidic.[3][4]• Replace strong acids (e.g., H₂SO₄) with a weak acid like acetic acid.[1]• Use an excess of the amine reactant (1.2 to 2.0 equivalents or more).[1][3]• Consider a milder, non-protic catalyst such as iodine.[3] |
| Low Pyrrole Yield / Incomplete Reaction | • Sub-optimal reaction conditions (insufficient temperature or time).[3]• Poorly reactive starting materials (e.g., sterically hindered dicarbonyls or amines with electron-withdrawing groups).[3] | • Moderately increase the reaction temperature or extend the reaction time, monitoring progress with TLC.[3]• If using a poorly nucleophilic amine, a more effective catalyst may be required to facilitate the reaction.[3] |
| Formation of Dark, Tarry Polymer | • Excessively high reaction temperature.• Highly acidic conditions causing degradation and polymerization of the pyrrole product or starting materials.[3] | • Lower the reaction temperature.[3]• Use a milder catalyst or neutral reaction conditions.[3]• Ensure the reaction is not left to run for an excessively long time after completion. |
| Difficulty Purifying the Pyrrole | • The pyrrole product may be unstable under acidic conditions, leading to degradation during workup or chromatography.[3][10]• Furan byproduct has similar polarity to the desired pyrrole. | • Before concentrating the crude product, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid catalyst.[10]• If distillation is used, perform it under reduced pressure to keep the temperature as low as possible.[10][11]• Optimize column chromatography conditions (e.g., different solvent systems) to improve separation from the furan byproduct. |
Visual Guides and Diagrams
The following diagrams illustrate the key chemical pathways and workflows involved in pyrrole synthesis and troubleshooting.
Caption: Competing pathways in Paal-Knorr synthesis.
Caption: Troubleshooting workflow for common synthesis issues.
Detailed Experimental Protocols
Protocol 1: General Method for Minimizing Furan using Weak Acid Catalysis
This protocol uses acetic acid to maintain weakly acidic conditions, favoring the formation of the pyrrole product.[1][4]
-
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Glacial acetic acid (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound in glacial acetic acid.
-
Add the primary amine (1.2 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the starting dicarbonyl spot has disappeared), allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure.
-
-
Workup and Purification:
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrrole.
-
Purify the crude product by column chromatography or distillation as required.
-
Protocol 2: Iodine-Catalyzed Paal-Knorr Synthesis
This protocol uses a mild Lewis acid catalyst, iodine, which can provide rapid conversion under moderate temperatures, minimizing acid-related side reactions.[3]
-
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Iodine (I₂) (0.1 eq, 10 mol%)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flask, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of iodine (10 mol%).
-
Stir the mixture at a moderate temperature (e.g., 60°C). The reaction is often complete within a short period (5-30 minutes).
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture and dissolve it in ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to quench and remove the iodine, followed by washes with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
optimizing reaction conditions for 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common methods for synthesizing substituted pyrroles are the Paal-Knorr synthesis and the Knorr pyrrole synthesis.[1] The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[2][3] The Knorr synthesis, a highly versatile method, involves the condensation of an α-aminoketone with a carbonyl compound that has a reactive methylene group.[1][4] For this compound specifically, a common route involves the synthesis of the corresponding ethyl ester followed by hydrolysis.[5]
Q2: What is the mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis proceeds through a series of well-understood steps:
-
Hemiaminal Formation : The reaction starts with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[6]
-
Intramolecular Cyclization : The nitrogen atom then performs an intramolecular attack on the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining part of the reaction.[6]
-
Dehydration : The synthesis concludes with the elimination of two water molecules from the cyclic intermediate to form the stable, aromatic pyrrole ring.[6]
Q3: Why is controlling pH important in the Paal-Knorr synthesis?
Controlling the pH is critical to prevent side reactions. While the reaction is often accelerated by a weak acid like acetic acid, strongly acidic conditions (pH < 3) can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material, leading to the formation of furan byproducts instead of the desired pyrrole.[2][6][7]
Troubleshooting Guide
Q4: My reaction has a low yield or is not proceeding to completion. What are the common causes?
Several factors can contribute to low yields or incomplete reactions:
-
Sub-optimal Reaction Conditions : The reaction often requires heating.[6] Insufficient temperature or reaction time can lead to an incomplete reaction.[6] Conversely, excessively high temperatures can cause degradation.[8]
-
Poorly Reactive Starting Materials : Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[6][9] Similarly, sterically hindered starting materials can impede the reaction.[6][9]
-
Purity of Reagents : Impurities in starting materials can lead to unwanted side reactions and lower yields. It is recommended to use freshly purified reagents.[8][9]
-
Moisture : Some pyrrole syntheses are sensitive to moisture. Using dry solvents and maintaining an inert atmosphere can be crucial.[9]
-
Inappropriate Catalyst : The choice and concentration of the acid catalyst are critical. An inappropriate catalyst can lead to side reactions or slow down the desired transformation.[9]
Q5: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[6] This occurs when the 1,4-dicarbonyl compound undergoes self-condensation and dehydration under acidic conditions without involving the amine.[6] To minimize furan formation:
-
Control Acidity : Maintain a pH above 3. Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[6][7]
-
Use Excess Amine : Using an excess of the amine can favor the desired reaction pathway over the competing furan synthesis.[6]
Q6: My crude product is a dark, tarry material that is difficult to purify. What is the cause?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[6] This is typically caused by excessively high temperatures or highly acidic conditions.[6][10] To mitigate this:
-
Lower the reaction temperature.[6]
-
Use a milder acid catalyst or conduct the reaction under neutral conditions.[6]
-
Ensure the reaction is not run for an unnecessarily long time, as the pyrrole product itself can be unstable under harsh conditions.[6]
Q7: The reaction is very sluggish. How can I increase the reaction rate?
If the reaction is proceeding slowly, consider the following adjustments:
-
Increase Temperature : Moderately increasing the reaction temperature can improve the rate. However, be cautious of potential degradation at very high temperatures.[6][9]
-
Catalyst Optimization : Experiment with different Brønsted or Lewis acid catalysts, as some may be more effective for your specific substrates.[7][9]
-
Consider Microwave Synthesis : Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, often under milder conditions.[7]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters and their expected impact on the synthesis.
Table 1: Effect of Catalyst and pH on Product Distribution
| Catalyst Condition | pH Range | Expected Major Product | Common Byproduct | Rationale |
| Weak Acid (e.g., Acetic Acid) | > 3 | Pyrrole | Furan | Favors amine condensation.[6][7] |
| Strong Acid (e.g., HCl, H₂SO₄) | < 3 | Furan | Pyrrole, Polymers | Promotes 1,4-dicarbonyl self-condensation.[2][6][7] |
| Neutral / No Catalyst | ~ 7 | Pyrrole | - | Reaction may be slow but avoids acid-catalyzed side reactions.[11] |
| Lewis Acid (e.g., Sc(OTf)₃) | N/A | Pyrrole | - | Can be effective and offer milder conditions.[7] |
Table 2: General Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase temperature/time moderately; optimize catalyst.[6][7] |
| Poorly reactive starting materials | Use a more active catalyst; consider microwave synthesis.[7][9] | |
| Furan Byproduct | Excessively acidic conditions | Raise pH to > 3; use a weak acid catalyst.[6][7] |
| Tarry Mixture | Polymerization | Lower reaction temperature; use a milder catalyst.[6] |
| Slow Reaction | Sub-optimal conditions | Gradually increase temperature; screen different catalysts.[7][9] |
Experimental Protocols
Protocol 1: Knorr-Type Synthesis of Ethyl 2,5-Dimethyl-1H-pyrrole-3-carboxylate
This protocol is adapted from a patented procedure for a related compound and represents a common approach.[5] The final carboxylic acid can be obtained by subsequent hydrolysis.
-
Preparation of 2-Bromopropanal : In a suitable reaction vessel, dissolve propionaldehyde in a non-protonic solvent (e.g., dichloromethane). Cool the mixture to 0-10°C.
-
Slowly add bromine while maintaining the temperature below 20°C.
-
Allow the reaction to stir at room temperature for approximately 4 hours, or until the bromine color dissipates.
-
Concentrate the mixture under reduced pressure to obtain crude 2-bromopropanal.
-
Ring-Closure Reaction : In a separate flask, mix ethyl acetoacetate and aqueous ammonia. Cool the mixture to 0-10°C.
-
Slowly add the crude 2-bromopropanal from the previous step to the ethyl acetoacetate/ammonia mixture under alkaline conditions.
-
Maintain the reaction temperature between 0°C and 50°C until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer (e.g., over anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 2,5-Dimethyl-1H-pyrrole-3-carboxylate
This procedure is based on a general method for hydrolyzing pyrrole esters.[12]
-
Saponification : Dissolve the ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate in a solvent mixture, such as methanol and water.
-
Add a strong base, like a potassium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification and Isolation : Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.
Visual Guides
Caption: A general experimental workflow for pyrrole-3-carboxylic acid synthesis.
Caption: A troubleshooting decision tree for common pyrrole synthesis issues.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynce.com [biosynce.com]
- 9. benchchem.com [benchchem.com]
- 10. ycdehongchem.com [ycdehongchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Selection for Efficient Paal-Knorr Pyrrole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized protocols for catalyst selection in the Paal-Knorr synthesis of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the Paal-Knorr reaction?
The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is typically acid-catalyzed.[1][2] The catalyst's primary role is to protonate one of the carbonyl groups, which facilitates the initial nucleophilic attack by the amine to form a hemiaminal intermediate.[1] The catalyst continues to promote the subsequent intramolecular cyclization and dehydration steps that lead to the final aromatic pyrrole ring.[3][4]
Q2: What are the main types of catalysts used for this reaction?
A wide range of catalysts can be employed, broadly categorized as:
-
Brønsted Acids: These are proton donors and represent the classical catalysts for this reaction. Examples include acetic acid, hydrochloric acid, p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA).[5][6]
-
Lewis Acids: These are electron-pair acceptors. Many metal-based catalysts fall into this category, such as Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂, and various metal chlorides (e.g., AlCl₃, HfCl₄).[4][7][8] They activate the carbonyl group for nucleophilic attack.
-
Heterogeneous/Solid Acid Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[9][10] Examples include clays like montmorillonite KSF, silica-supported sulfuric acid, and certain metal-organic frameworks (MOFs).[6][7][11] Their main advantage is ease of separation and potential for recycling.[6][10]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific requirements of your synthesis. Homogeneous catalysts (those dissolved in the reaction mixture) are often more active and selective because every catalyst molecule is an active site.[12] However, they can be difficult and expensive to separate from the product.[10][13] Heterogeneous catalysts are easily separated by filtration, which simplifies purification and allows for catalyst recycling.[6][10] However, they may have lower activity due to mass transfer limitations.[10][13]
Q4: Can the Paal-Knorr reaction proceed without a catalyst?
While the reaction can sometimes proceed under neutral conditions, especially at high temperatures, it is often very slow.[5][14] The addition of even a weak acid catalyst, like acetic acid, can significantly accelerate the reaction rate.[5][14] In some cases, solvent-free conditions or the use of specific ionic liquids can facilitate the reaction without a traditional acid catalyst.[4][15]
Catalyst Selection and Troubleshooting Guide
This section addresses common issues encountered during the Paal-Knorr synthesis and provides solutions related to catalyst selection.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Insufficiently Active Catalyst | If using a very weak acid (e.g., acetic acid) at low temperatures, the reaction may be too slow. Switch to a more potent catalyst like trifluoroacetic acid (TFA) or a Lewis acid such as Sc(OTf)₃.[4][5] |
| Inappropriate pH | For pyrrole synthesis, weakly acidic conditions are generally preferred. Strongly acidic conditions (pH < 3) can favor the formation of furan as a major side product.[14][15][16] Consider using a milder acid or a solid acid catalyst to maintain optimal pH. |
| Poorly Reactive Substrates | Amines with strong electron-withdrawing groups are less nucleophilic and may require a more active catalyst or harsher conditions.[16] Consider using a stronger Lewis acid or microwave-assisted heating to drive the reaction.[1][2] |
Problem 2: Formation of Furan Byproduct
| Potential Cause | Troubleshooting Solution |
| Excessively Acidic Conditions | The 1,4-dicarbonyl compound can undergo self-cyclization to form a furan under strongly acidic conditions.[16][17] |
| 1. Reduce Acidity: Ensure the pH is above 3. Switch from a strong mineral acid to a weaker organic acid like acetic acid.[15][16] | |
| 2. Use Excess Amine: Using an excess of the amine can outcompete the intramolecular cyclization of the dicarbonyl.[14][16] |
Problem 3: Reaction Mixture Turns Dark/Forms Tar
| Potential Cause | Troubleshooting Solution |
| Decomposition of Reactants/Product | This is a common result of excessively harsh conditions, such as high temperatures combined with strong acids, leading to polymerization.[16][17] |
| 1. Use a Milder Catalyst: Replace strong acids like H₂SO₄ or p-TsOH with a milder Lewis acid (e.g., Bi(NO₃)₃) or a heterogeneous catalyst.[11][17] | |
| 2. Lower the Temperature: Reduce the reaction temperature. Consider catalysts that are effective at room temperature, such as iodine or certain solid acids.[6][16] | |
| 3. Reduce Reaction Time: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, minimizing the opportunity for degradation.[2][17] |
Catalyst Performance Data
The selection of a catalyst can significantly influence reaction outcomes. The table below summarizes the performance of various catalysts for the synthesis of 2,5-dimethyl-1-(p-bromophenyl)-1H-pyrrole.
| Catalyst | Reaction Time | Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | 15 min | 92% | [5] |
| p-Toluenesulfonic acid (p-TsOH) | 15 min | 80% | [5] |
| Sulfamic acid | 15 min | 60% | [5] |
| Iodine (I₂) | 15 min | 40% | [5] |
| Sulfuric acid (H₂SO₄) | 15 min | 40% | [5] |
Conditions: Acetonylacetone and p-bromoaniline, reflux.
Visualizing Catalyst Selection and Reaction Workflow
A logical approach is crucial for troubleshooting and optimizing the Paal-Knorr reaction.
The reaction mechanism itself is initiated by the catalyst, leading to the formation of a key hemiaminal intermediate.
Key Experimental Protocols
General Procedure using a Homogeneous Brønsted Acid Catalyst (TFA)
This protocol is adapted from a procedure using trifluoroacetic acid, which proved highly efficient.[5]
-
Reactant Preparation : In a round-bottom flask, combine the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1.0 mmol) and the primary amine (e.g., p-bromoaniline, 1.0 mmol).
-
Catalyst Addition : Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 1-5 mol%).
-
Reaction : Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.[5]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]
General Procedure using a Heterogeneous Catalyst (e.g., Montmorillonite Clay)
This procedure offers the advantage of simple catalyst removal.[11]
-
Reactant and Catalyst Setup : To a flask, add the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.0-1.2 mmol), a solvent such as dichloromethane, and the solid acid catalyst (e.g., montmorillonite KSF clay).[11]
-
Reaction : Stir the suspension at room temperature or with gentle heating. Monitor the reaction's progress by TLC. Reaction times can vary from 1 to 25 hours depending on the substrates.[11]
-
Catalyst Removal : Upon completion, filter the reaction mixture to remove the solid clay catalyst. Wash the catalyst with a small amount of the solvent.
-
Purification : Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods like column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. chembam.com [chembam.com]
- 11. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ethz.ch [ethz.ch]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrrole Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrrole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My pyrrole carboxylic acid has very low solubility in common organic solvents. How can I purify it?
A1: Low solubility is a common issue. Pyrrole-2-carboxylic acid is slightly soluble in water but soluble in polar organic solvents like ethanol, methanol, DMF, and DMSO.[1][2][3] For purification, consider the following:
-
Recrystallization: Use a solvent pair. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol or ethanol) at an elevated temperature, then slowly add a poor solvent (e.g., water or a non-polar organic solvent like hexane) until turbidity appears. Cool the mixture slowly to allow for crystal formation.
-
Hot Filtration: If the compound is soluble in a solvent only when hot, you can perform a hot filtration to remove insoluble impurities.
-
Derivatization: Temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), which is typically much less polar and more soluble in common organic solvents. The ester can be purified by standard column chromatography and then hydrolyzed back to the carboxylic acid.
Q2: I am observing significant product loss and the formation of pyrrole as an impurity during my purification. What is happening?
A2: You are likely observing decarboxylation. Pyrrole-2-carboxylic acid is susceptible to losing CO2, especially in strongly acidic solutions and at elevated temperatures.[4][5][6] The reaction is catalyzed by acid, which protonates the pyrrole ring, facilitating the cleavage of the C-C bond.[4][6] To minimize this:
-
Avoid Strong Acids: When performing pH adjustments, use dilute acids and add them slowly at low temperatures (e.g., in an ice bath).
-
Temperature Control: Avoid prolonged heating. If recrystallization requires high temperatures, minimize the time the solution is kept hot. Use reduced pressure for solvent evaporation to keep temperatures low.
-
pH Management: The rate of decarboxylation increases as the pH decreases into the acidic range.[5] Maintain a neutral or slightly basic pH whenever possible during workup and storage.
Q3: My compound streaks badly on silica gel TLC plates and I can't get good separation with column chromatography. What can I do?
A3: Streaking (or smearing) of carboxylic acids on silica gel is a classic problem. It occurs because the acidic silica surface can deprotonate the carboxylic acid, leading to a mixture of the neutral acid and its anionic carboxylate form, which have different polarities and interactions with the stationary phase. To resolve this:
-
Acidify the Eluent: Add a small amount (typically 0.1% to 1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent).[7] This keeps the pyrrole carboxylic acid in its fully protonated, less polar form, resulting in sharper bands and better separation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or employ reverse-phase chromatography (C18 silica) where streaking of acids is less common.
Q4: How can I effectively remove baseline impurities from my crude pyrrole carboxylic acid using extraction?
A4: Acid-base extraction is a powerful technique for separating acidic compounds like pyrrole carboxylic acids from neutral or basic impurities.[8][9][10][11] The amphoteric nature of pyrrole carboxylic acids allows their solubility to be controlled by pH.
-
To remove neutral impurities: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate). Extract this solution with a mild aqueous base, such as sodium bicarbonate solution.[8][10][12] The pyrrole carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
To remove basic impurities: After the basic wash, the aqueous layer containing the carboxylate salt can be washed again with a fresh portion of the organic solvent to remove any remaining neutral or basic compounds.
-
Recovery: Carefully re-acidify the separated aqueous layer with a dilute acid (e.g., 1M HCl) at low temperature to precipitate the purified pyrrole carboxylic acid.[9][11] The solid product can then be collected by filtration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | 1. Decarboxylation: Product loss due to exposure to high heat or strong acid.[4][5] 2. Incomplete Precipitation/Extraction: The pH was not adjusted correctly, or an insufficient volume of solvent was used. 3. Product is too soluble: The product remains in the mother liquor after recrystallization. | 1. Control Temperature and pH: Avoid temperatures above 50-60°C and strong acids. Use vacuum to concentrate solutions. During acid-base extraction, perform acidification at 0°C. 2. Optimize Procedures: Use a pH meter to ensure complete precipitation (typically pH 2-3). Perform multiple extractions with smaller volumes of solvent for better efficiency. 3. Improve Recrystallization: Cool the recrystallization mixture for a longer period or in an ice bath. Reduce the amount of the "good" solvent used initially. |
| Persistent Impurities in Product | 1. Co-precipitation: Impurities with similar solubility have crystallized with the product. 2. Ineffective Chromatography: The eluent system does not provide adequate separation. 3. Impurity has similar acidity: An acidic impurity is co-extracted with the product during acid-base workup. | 1. Re-recrystallize: Perform a second recrystallization, potentially with a different solvent system. 2. Modify Eluent: Add 0.1-1% acetic or formic acid to the eluent to reduce streaking and improve resolution.[7] Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 3. Use a Weaker Base: Use sodium bicarbonate to extract the carboxylic acid, which may leave behind less acidic impurities (like phenols) in the organic layer.[10] |
| Product Discoloration (Turns Dark) | 1. Oxidation/Polymerization: Pyrrole rings are susceptible to oxidation, leading to colored polymeric impurities. This can be exacerbated by air and light. 2. Residual Acid/Base Catalyst: Traces of acid or base from the synthesis or purification can promote degradation. | 1. Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Store protected from light. 2. Neutralize and Wash: Ensure the final product is washed thoroughly to remove any residual acids or bases before final drying. A final wash with brine can help remove residual water and water-soluble salts. |
Data Presentation
Table 1: Solubility and Physical Properties of Pyrrole-2-Carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₂ | [13] |
| Molecular Weight | 111.10 g/mol | [13][14] |
| Appearance | White to gray/brown solid | [13] |
| Melting Point | 204-208 °C (decomposes) | [2][3] |
| pKa | ~4.45 - 5.16 | [3][15] |
| Water Solubility | 5.88 mg/mL (Slightly soluble) | [16] |
| DMSO Solubility | 22-25 mg/mL | [1][16] |
| Other Solvents | Soluble in methanol. | [2][3] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate a pyrrole carboxylic acid from neutral impurities.
-
Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with another portion of NaHCO₃ solution to ensure complete extraction of the acid. Combine the aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small volume of the organic solvent to remove any remaining neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous extract in an ice bath. While stirring, slowly add 1M HCl dropwise until the solution becomes acidic (test with pH paper, target pH ~2-3). The purified pyrrole carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Caution: Perform acidification in a well-ventilated fume hood and at low temperature to minimize the risk of decarboxylation.[4][5]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for purifying a pyrrole carboxylic acid that is streaking on TLC.
-
Eluent Preparation: Prepare the mobile phase by mixing the chosen solvents (e.g., Dichloromethane:Methanol 95:5, or Ethyl Acetate:Hexane with sufficient polarity to achieve an Rf of ~0.3). To this mixture, add 0.5% (v/v) acetic acid or formic acid.[7]
-
Column Packing: Pack a chromatography column with silica gel using the acidified eluent.
-
Sample Loading: Dissolve the crude pyrrole carboxylic acid in a minimum amount of the eluent or another suitable solvent (like DCM with a small amount of methanol). Adsorb this solution onto a small amount of silica gel ("dry loading") or load the solution directly onto the column ("wet loading").
-
Elution: Run the column, collecting fractions and monitoring the separation by TLC. The TLC plates should be developed using the same acidified eluent system.
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure. The added acetic/formic acid is volatile and should be removed during this process. For complete removal, the purified product can be co-evaporated with a non-polar solvent like toluene.
Visualizations
Caption: Troubleshooting workflow for pyrrole carboxylic acid purification.
Caption: Relationship between purification challenges and solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. irp.cdn-website.com [irp.cdn-website.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Showing Compound Pyrrole-2-carboxylic acid (FDB023340) - FooDB [foodb.ca]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from white/off-white to a yellowish or brownish hue. What is causing this?
A1: The discoloration of your compound is likely due to oxidation or photodegradation. Pyrrole moieties, especially when substituted with electron-donating groups like methyl groups, are susceptible to oxidation upon exposure to air and light. This can lead to the formation of colored oligomeric or polymeric impurities. To minimize this, it is crucial to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.
Q2: I'm observing poor solubility and the formation of insoluble particulates when dissolving the compound in an aqueous buffer for my experiments. What could be the reason?
A2: The formation of insoluble matter can be attributed to a few factors. Firstly, the compound has limited solubility in aqueous solutions. Secondly, as mentioned in Q1, pyrroles can undergo oxidation and polymerization, leading to insoluble byproducts.[1] This process can be accelerated in certain aqueous environments. It is recommended to prepare solutions fresh and filter them before use. If solubility issues persist, consider the use of co-solvents such as DMSO or ethanol, if compatible with your experimental setup.
Q3: My compound seems to be degrading in an acidic solution. What is the likely degradation pathway?
A3: Pyrrole-carboxylic acids can be susceptible to decarboxylation in acidic media.[2] Studies on the related pyrrole-2-carboxylic acid have shown that it can decarboxylate in acidic aqueous solutions.[2] This reaction involves the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 2,5-dimethyl-1H-pyrrole. The rate of this degradation is dependent on the pH and temperature of the solution.
Q4: I am seeing unexpected peaks in my HPLC analysis after leaving my sample solution on the benchtop for a few hours. What could these be?
A4: The appearance of new peaks in your chromatogram suggests that your compound is degrading in solution. The primary causes are likely photodegradation from ambient light and oxidation from dissolved oxygen. Pyrrole derivatives are known to be photolabile.[3] To avoid this, prepare solutions fresh, use amber vials or cover your glassware with aluminum foil, and consider degassing your solvents.
Q5: How stable is this compound in alkaline conditions?
A5: While pyrroles are generally more stable in neutral to slightly acidic conditions, strong alkaline environments can also lead to degradation. Some pyrrole derivatives have shown extreme instability in alkaline mediums.[3] The specific degradation pathway in basic conditions for this compound is not well-documented in publicly available literature, but it could involve hydrolysis or oxidation facilitated by the basic environment. It is advisable to conduct preliminary stability tests at your desired alkaline pH before proceeding with extensive experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound Discoloration | Oxidation, Photodegradation | Store in a tightly sealed, amber container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator. |
| Incomplete Dissolution / Particulates | Low intrinsic solubility, Polymerization | Prepare solutions fresh. Use sonication to aid dissolution. Filter the solution before use. Consider using a co-solvent like DMSO or ethanol if your experiment allows. |
| Loss of Compound in Acidic Media | Acid-catalyzed Decarboxylation | Work at the highest acceptable pH for your experiment. Keep solutions cool and analyze them as quickly as possible after preparation. |
| Appearance of New HPLC Peaks | Photodegradation, Oxidation | Prepare samples immediately before analysis. Use amber HPLC vials or protect samples from light. Use degassed solvents. |
| Inconsistent Experimental Results | Compound Instability | Perform control experiments to assess the stability of the compound under your specific experimental conditions (time, temperature, pH, light exposure). |
Quantitative Data Summary
The following tables provide illustrative data from a hypothetical forced degradation study on this compound. This data is intended to provide a general indication of the compound's stability profile. Actual results may vary.
Table 1: Degradation of this compound in Solution Under Various Stress Conditions
| Condition | Time (hours) | % Degradation | Major Degradation Product |
| 0.1 M HCl (60 °C) | 24 | 15.2% | 2,5-dimethyl-1H-pyrrole (from decarboxylation) |
| 0.1 M NaOH (60 °C) | 24 | 8.5% | Unidentified polar degradants |
| 3% H₂O₂ (RT) | 24 | 12.8% | Oxidized pyrrole species |
| Heat (60 °C in water) | 72 | 4.1% | Minor unidentified degradants |
| Light (ICH Q1B) | 24 | 18.7% | Photodegradation products |
Table 2: Photostability of this compound in Solid and Solution States
| State | Light Exposure | % Degradation |
| Solid | 1.2 million lux hours | 2.3% |
| Solution (in Methanol) | 1.2 million lux hours | 18.7% |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
For solid-state testing, place a known amount of the solid compound in an oven at 60 °C for 72 hours.
-
For solution-state testing, prepare a solution in water and incubate at 60 °C for 72 hours.
-
Analyze samples at specified time points.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Quantify the parent compound and any degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility at neutral pH?
A1: The molecule's structure contains a pyrrole ring and two methyl groups, which are hydrophobic (water-repelling). While the carboxylic acid group is polar, its contribution to overall water solubility is limited when it is in its neutral, protonated form (-COOH). At neutral or acidic pH, the compound remains largely unionized, leading to poor solubility in aqueous media. Carboxylic acids are generally less soluble in their neutral form compared to their ionized salt form.[1][2][3]
Q2: What is the most straightforward method to increase the aqueous solubility of this compound?
A2: The most common and effective method is to increase the pH of the solution.[3][4] By raising the pH above the compound's pKa, the carboxylic acid group (-COOH) deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionized form, known as a carboxylate salt, is significantly more polar and thus more soluble in water.[1][2][5]
Q3: How does forming a salt improve solubility?
A3: Salt formation is a highly effective strategy for increasing the dissolution rates of acidic and basic drugs.[4][6] For a weak acid like this compound, reacting it with a base creates a salt. The ionized species in the salt form are more readily solvated by polar solvents like water, leading to a substantial increase in solubility compared to the neutral, uncharged molecule.[5][7]
Q4: What should I do if pH modification is not compatible with my experimental conditions?
A4: If you cannot alter the pH, using a co-solvent is the next best approach.[3][8] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds. Common co-solvents include Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[3]
Q5: Are there more advanced strategies if both pH adjustment and co-solvents fail or are unsuitable?
A5: Yes, for more challenging applications, several advanced formulation strategies can be employed:
-
Prodrug Formation: The carboxylic acid can be chemically modified, for instance, by esterification, to create a prodrug with different solubility properties.[9][10][11] This is a synthetic chemistry approach that alters the molecule itself.
-
Use of Excipients: Formulation with solubilizing agents can enhance solubility without chemically modifying the compound.[8][12]
-
Surfactants: These agents form micelles that can encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[3][8]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the compound, effectively shielding its hydrophobic parts and increasing its water solubility.[3][8][12]
-
-
Advanced Formulations: Techniques like creating solid dispersions or lipid-based delivery systems can also be used, particularly in drug development.[3][12][13]
Troubleshooting Guides
Issue 1: Compound precipitates when stock solution is diluted in aqueous buffer.
-
Cause: This typically occurs when a concentrated stock solution, prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The percentage of the organic solvent drops significantly in the final solution, causing the poorly soluble compound to crash out.
-
Solution:
-
Check Final pH: Ensure the final pH of your aqueous buffer is high enough to maintain the compound in its deprotonated, soluble salt form. For carboxylic acids, a pH of 7.4 or higher is often required.[14][15]
-
Use a Higher Concentration of Co-solvent: If pH adjustment is not an option, try to keep the final concentration of the co-solvent (e.g., DMSO, ethanol) as high as your experiment allows, typically between 0.1% and 1%.
-
Slow Addition: Add the stock solution dropwise into the vigorously stirring aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.[3]
-
Issue 2: The pH of the solution drops after dissolving the compound with a base, causing precipitation.
-
Cause: Adding a weakly acidic compound to a solution can lower the overall pH, especially if the buffering capacity of the medium is insufficient. If the pH drops below the compound's pKa, it will convert back to its less soluble acidic form and precipitate.
-
Solution:
-
Use a Buffered System: Ensure your final solution is well-buffered at the desired alkaline pH. Use a buffer (e.g., PBS, Tris) with a buffering range that includes your target pH.
-
Re-adjust Final pH: After dissolving the compound and diluting it to the final volume, re-check the pH and adjust it back to the desired alkaline range if necessary.
-
Data Presentation
Table 1: Solubility Profile and Recommended Solvents
| Solvent/Condition | Solubility Expectation | Rationale |
| Aqueous Solutions | ||
| Acidic Buffer (pH < 5) | Very Poor | The compound is in its neutral, protonated (-COOH) form, which is hydrophobic.[1][2] |
| Neutral Buffer (pH ~7) | Poor to Low | Partial ionization may occur, but the neutral form likely predominates, limiting solubility. |
| Basic Buffer (pH > 8) | Good to High | The compound deprotonates to its highly soluble carboxylate salt (-COO⁻) form.[1][14][15] |
| Organic Solvents | ||
| DMSO, DMF | High | These are polar aprotic solvents capable of dissolving a wide range of compounds. |
| Ethanol, Methanol | Moderate to High | Polar protic solvents that can effectively solvate the compound. |
| Co-Solvent Mixtures | ||
| DMSO/Water, EtOH/Water | Concentration-Dependent | Solubility increases with a higher percentage of the organic co-solvent.[3][8] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment (Salt Formation)
This method converts the carboxylic acid to its more soluble salt form by adding a base.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Base: Add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise to the powder while stirring or vortexing.
-
Ensure Dissolution: Continue adding the base drop-by-drop until the solid is fully dissolved. The solution should become clear. This indicates the formation of the soluble sodium salt.
-
Dilute with Buffer: Add your target aqueous buffer (e.g., PBS, Tris at pH > 8) to reach the final desired concentration and volume.
-
Verify Final pH: Use a calibrated pH meter to check the final pH of the solution. If the pH has dropped, adjust it back to the desired alkaline range using a small amount of dilute base. The final solution must remain at a pH that keeps the compound ionized to prevent precipitation.[3]
Protocol 2: Solubilization using a Co-Solvent
This method is used when pH modification is not suitable for the experiment.
-
Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% of a suitable organic co-solvent, such as DMSO or ethanol. Ensure the compound is completely dissolved.
-
Prepare Final Solution: Vigorously stir your target aqueous buffer.
-
Perform Dilution: Add the concentrated stock solution dropwise and slowly into the stirring buffer. Do not add the buffer to the stock solution.
-
Check for Clarity: Observe the solution for any signs of precipitation (cloudiness).
-
Note: The final concentration of the organic co-solvent should be kept as low as possible for biological experiments (typically ≤1%) to avoid solvent-induced artifacts.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: pH-dependent equilibrium of a carboxylic acid.
References
- 1. brainly.com [brainly.com]
- 2. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 3. benchchem.com [benchchem.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjpdft.com [rjpdft.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids [sfera.unife.it]
- 10. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding polymerization in pyrrole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid polymerization during pyrrole synthesis.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles.
Issue 1: A dark, tarry, and difficult-to-purify substance has formed in the reaction mixture.
Cause: The formation of a dark, tarry substance is a common indication of polymerization of the starting materials or the pyrrole product itself. This is often triggered by overly harsh reaction conditions.
Solution:
-
Lower the Reaction Temperature: Excessively high temperatures can promote polymerization. It is crucial to carefully control the reaction temperature. For instance, in the Knorr synthesis, if the exothermic reaction is not cooled, the mixture can reach its boiling point, leading to side reactions.[1] In the electrochemical polymerization of pyrrole, an optimal temperature range of 10-30°C has been identified, with higher temperatures leading to lower conductivity of the resulting polypyrrole, suggesting a less ordered polymer structure.[2]
-
Use Milder Acid Catalysts: Strong acids can initiate and accelerate the polymerization of pyrroles.[3] In the Paal-Knorr synthesis, while acid catalysis is often necessary, excessively acidic conditions (pH < 3) can also lead to the formation of furan byproducts.[4] Consider using milder Brønsted or Lewis acids.
-
Control Reactant Concentrations: High concentrations of reactants can increase the rate of polymerization.
Issue 2: The yield of the desired pyrrole is low, with significant byproduct formation.
Cause: Low yields can be a result of competing side reactions, including polymerization and the formation of other heterocyclic compounds like furans.
Solution:
-
Optimize pH Conditions: For the Paal-Knorr synthesis, maintaining a pH above 3 is recommended to minimize the formation of furan byproducts.[4]
-
Adjust Stoichiometry: In the Hantzsch synthesis, a competing Feist-Bénary furan synthesis can occur. Using a sufficient concentration of the amine or ammonia can favor the desired pyrrole formation.[5]
-
In-situ Generation of Intermediates: In the Knorr synthesis, α-amino ketones are prone to self-condensation.[1] To circumvent this, they are often generated in situ from a more stable precursor, such as an α-oximino ketone, through reduction.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of polymerization in pyrrole synthesis?
A1: The primary drivers for pyrrole polymerization are heat, light, and acidic conditions.[3] Pyrrole is highly reactive towards electrophilic substitution, and in the presence of strong acids, it can easily polymerize.
Q2: How can I visually identify that polymerization is occurring?
A2: The most common visual cue is the formation of a dark brown or black, often insoluble and tar-like, substance in your reaction flask. This indicates the formation of polypyrrole.
Q3: Are there specific catalysts that can help minimize polymerization in the Paal-Knorr synthesis?
A3: Yes, several milder catalysts have been shown to be effective. These include Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and bismuth nitrate, as well as heterogeneous catalysts like silica-supported sulfuric acid.[6][7][8] These can often promote the desired cyclization at lower temperatures and with greater selectivity, thus reducing polymerization.
Q4: Can the choice of solvent influence the extent of polymerization?
A4: Yes, the solvent can play a role. For instance, in some chemical oxidative polymerizations, aqueous solutions have been found to be more favorable for polymerization than organic solvents like acetonitrile or dichloromethane.[3] The polarity of the solvent can affect the stability of reactive intermediates. Some modern variations of the Paal-Knorr synthesis have been developed to work under solvent-free conditions, which can be beneficial.[6]
Q5: What is the best way to purify my pyrrole product if some polymerization has occurred?
A5: Purification can be challenging once a significant amount of polymer has formed. However, several techniques can be employed:
-
Distillation: For volatile pyrroles, fractional distillation under reduced pressure is a common method to separate the desired product from non-volatile polymeric residues.[9]
-
Chromatography: Column chromatography is another effective method for separating the pyrrole from polymeric byproducts and other impurities.
-
Acid Treatment: To remove basic impurities like pyrrolidine, the crude pyrrole can be treated with a dilute acid to form a non-volatile salt, allowing the pyrrole to be distilled off.[9]
Data Presentation
Table 1: Recommended Catalysts for Paal-Knorr Synthesis to Minimize Side Reactions
| Catalyst | Typical Concentration | Reaction Conditions | Key Advantages |
| Scandium(III) triflate (Sc(OTf)₃) | 1 mol% | Solvent-free, mild conditions | High yields (89-98%), catalyst can be recovered and reused.[10] |
| Bismuth nitrate (Bi(NO₃)₃) | N/A | Dichloromethane, room temperature | Effective for modifying the Paal-Knorr reaction.[8] |
| Silica-supported sulfuric acid | N/A | Room temperature, solvent or solvent-free | High yields in short reaction times, reusable heterogeneous catalyst.[7] |
| Saccharin | 25 mol% | Methanol, room temperature | A moderately acidic (pKa 2.32) and effective catalyst.[7] |
| Citric Acid | 1 mol% | Ball-milling, solvent-free | A biosourced organic acid catalyst for mechanochemical synthesis.[11] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole with Minimized Polymerization
This protocol emphasizes the use of a weak acid as a catalyst to suppress furan formation and polymerization.
Materials:
-
2,5-Hexanedione
-
Methylamine (in excess)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, prepare a mixture of 2,5-hexanedione and an excess of methylamine.
-
Use glacial acetic acid as the solvent. The weak acidity of acetic acid will catalyze the reaction without significantly promoting polymerization or furan formation.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation if necessary.
Protocol 2: Knorr Pyrrole Synthesis with In-situ Generation of the α-Amino Ketone
This protocol is designed to avoid the self-condensation of the unstable α-amino ketone.[1]
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial acetic acid
-
Saturated aqueous solution of sodium nitrite (1 equivalent)
-
Zinc dust (2 equivalents)
Procedure:
-
Formation of the α-Oximino Ketone: In a flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
Cool the mixture in an ice bath to 5-10°C.
-
Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10°C. Stir for 30 minutes after the addition is complete. This forms the ethyl 2-oximinoacetoacetate in situ.
-
Reduction and Cyclization: In a separate flask, prepare a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the solution of the in situ formed ethyl 2-oximinoacetoacetate and zinc dust to this second flask.
-
The reaction is exothermic; control the temperature with an ice bath to keep it from exceeding 40°C.[12]
-
After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.
-
Pour the hot mixture into a large volume of cold water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and air-dry.
-
Recrystallize the solid from ethanol to obtain the pure pyrrole derivative.
Protocol 3: Hantzsch Pyrrole Synthesis Favoring Pyrrole Formation
This protocol provides general guidelines to maximize the yield of the pyrrole product over the furan byproduct.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Primary amine or ammonia source
-
α-Haloketone (e.g., chloroacetone)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the β-ketoester and the primary amine or ammonia source in ethanol. A sufficient concentration of the amine is crucial to favor the pyrrole synthesis pathway.[5]
-
Stir the mixture to facilitate the formation of the enamine intermediate.
-
Add the α-haloketone to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
Caption: Troubleshooting workflow for polymerization in pyrrole synthesis.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Isolating Pure 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the work-up and isolation of pure 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid.
Troubleshooting Guide
Researchers may encounter several challenges during the isolation of this compound. This guide addresses common issues and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Precipitated Carboxylic Acid | Incomplete Hydrolysis: The ester precursor has not been fully hydrolyzed. | Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, prolong the reaction time or increase the temperature. For base-catalyzed hydrolysis (e.g., with NaOH or KOH), adding a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate the reaction. |
| Incorrect pH for Precipitation: The pH of the aqueous solution is not acidic enough to fully protonate the carboxylate salt. | Action: After basification and extraction to remove non-acidic impurities, carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 3-4. Use pH paper or a pH meter to ensure the correct acidity for complete precipitation. | |
| Product is Water-Soluble: The carboxylic acid has some solubility in the aqueous solution, leading to losses. | Action: After acidification, cool the solution in an ice bath to minimize solubility. If the product remains in solution, extract the acidified aqueous layer with an organic solvent in which the carboxylic acid is soluble, such as ethyl acetate or dichloromethane. | |
| Product is an Oil or Gummy Solid | Presence of Impurities: Unreacted starting materials, byproducts, or residual solvent can prevent crystallization. | Action: Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce solidification. If this fails, purify the crude product using flash column chromatography. |
| "Oiling Out" During Recrystallization: The compound is melting in the hot recrystallization solvent rather than dissolving, or the solution is supersaturated. | Action: Add more solvent to the hot mixture to ensure complete dissolution. If the issue persists, try a different solvent system. Slow cooling of the solution can also prevent oiling out. | |
| Colored Product (Pink, Brown, or Black) | Oxidation and/or Polymerization: Pyrroles are susceptible to oxidation in the presence of air and light, and can polymerize under acidic conditions, leading to colored impurities. | Action: Handle the crude product and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible. Use degassed solvents. The use of activated carbon (charcoal) during recrystallization can help remove colored impurities. Wash the final product with a minimal amount of cold solvent to remove surface impurities. |
| Broad Melting Point Range | Presence of Impurities: A wide melting point range is a strong indicator of an impure compound. | Action: Recrystallize the product again, ensuring slow crystal growth. If recrystallization does not improve the melting point, column chromatography may be necessary to remove persistent impurities. |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is highly colored. Is this normal?
A1: Yes, it is common for crude pyrrole derivatives to be colored, often appearing pink, brown, or even black. This is typically due to the formation of oxidized and polymeric impurities, as pyrrole rings are sensitive to air, light, and acidic conditions. The purification process is designed to remove these colored byproducts.
Q2: What are the most common impurities to expect?
A2: The impurities will depend on the synthetic route. If the carboxylic acid is prepared by the hydrolysis of its corresponding ethyl ester, common impurities include:
-
Unhydrolyzed Ester: Incomplete reaction will leave residual ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
-
Side-products from Pyrrole Synthesis: If using a Paal-Knorr synthesis for the precursor, furan derivatives can form under strongly acidic conditions. In a Hantzsch synthesis, various condensation byproducts are possible.
-
Polymeric Materials: Pyrroles can polymerize, especially under harsh acidic or thermal conditions.
Q3: What is the best way to store the purified this compound?
A3: Due to its sensitivity, the purified carboxylic acid should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light by wrapping the container in aluminum foil. For long-term storage, refrigeration at low temperatures (e.g., -20°C) is recommended.
Q4: Which purification technique is most suitable for this compound?
A4: For small-scale purification (< 1 g), flash column chromatography is often effective. For larger quantities, recrystallization is a more practical approach. A combination of both may be necessary to achieve high purity.
Experimental Protocol: Hydrolysis of Ethyl 2,5-Dimethyl-1H-pyrrole-3-carboxylate and Work-up
This protocol describes a typical procedure for the saponification of the ethyl ester to the desired carboxylic acid and its subsequent isolation.
Materials:
-
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Saponification:
-
Dissolve ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (typically 2-3 molar equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to the residue to dissolve the carboxylate salt.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unhydrolyzed ester and other non-acidic impurities. Discard the organic layer.
-
-
Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated HCl with stirring to acidify the solution to a pH of 3-4.
-
The this compound should precipitate as a solid.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification (Recrystallization):
-
Dissolve the crude carboxylic acid in a minimal amount of a hot solvent. Based on the polarity of the molecule, a mixture of ethanol and water, or ethyl acetate and hexanes would be a good starting point for recrystallization.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.
-
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 139.15 g/mol | --INVALID-LINK-- |
| Melting Point | 199-201 °C (with decomposition) | --INVALID-LINK-- |
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis and purification of this compound.
Validation & Comparative
Validating the Structure of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: A Comparative NMR Analysis
A comprehensive guide to the structural verification of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related analogues, detailed experimental protocols, and a logical workflow for spectral interpretation.
The definitive structural elucidation of a novel or synthesized chemical entity is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this endeavor, offering profound insights into the molecular framework of a compound. This guide focuses on the validation of the chemical structure of this compound by comparing its predicted NMR spectral data with the experimental data of two closely related analogues: 2,5-dimethylpyrrole and pyrrole-3-carboxylic acid.
Comparative Analysis of NMR Spectral Data
The structural confirmation of this compound is achieved by a meticulous comparison of its predicted ¹H and ¹³C NMR chemical shifts with the experimentally determined values for 2,5-dimethylpyrrole and pyrrole-3-carboxylic acid. The data, presented in Table 1, highlights the expected shifts and multiplicities for each nucleus, providing a clear basis for structural validation.
Table 1: Comparison of ¹H and ¹³C NMR Spectral Data
| Compound | Nucleus | Position | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ¹H | H-4 | ~6.0 - 6.5 | s |
| ¹H | 2-CH₃ | ~2.2 - 2.4 | s | |
| ¹H | 5-CH₃ | ~2.2 - 2.4 | s | |
| ¹H | N-H | ~8.0 - 9.0 | br s | |
| ¹H | COOH | ~11.0 - 12.0 | br s | |
| ¹³C | C-2 | ~125 - 130 | s | |
| ¹³C | C-3 | ~115 - 120 | s | |
| ¹³C | C-4 | ~105 - 110 | d | |
| ¹³C | C-5 | ~125 - 130 | s | |
| ¹³C | 2-CH₃ | ~12 - 15 | q | |
| ¹³C | 5-CH₃ | ~12 - 15 | q | |
| ¹³C | COOH | ~165 - 175 | s | |
| 2,5-Dimethylpyrrole | ¹H | H-3, H-4 | 5.73 | s |
| ¹H | 2,5-CH₃ | 2.21 | s | |
| ¹H | N-H | ~7.5 | br s | |
| ¹³C | C-2, C-5 | 127.9 | s | |
| ¹³C | C-3, C-4 | 105.5 | d | |
| ¹³C | 2,5-CH₃ | 12.9 | q | |
| Pyrrole-3-carboxylic acid | ¹H | H-2 | ~7.0 - 7.2 | t |
| ¹H | H-4 | ~6.7 - 6.9 | t | |
| ¹H | H-5 | ~6.2 - 6.4 | t | |
| ¹H | N-H | ~11.5 - 12.5 | br s | |
| ¹H | COOH | ~12.0 - 13.0 | br s | |
| ¹³C | C-2 | ~122 - 124 | d | |
| ¹³C | C-3 | ~118 - 120 | s | |
| ¹³C | C-4 | ~115 - 117 | d | |
| ¹³C | C-5 | ~110 - 112 | d | |
| ¹³C | COOH | ~165 - 170 | s |
Note: Predicted data for this compound is based on computational models. Experimental data for 2,5-dimethylpyrrole and pyrrole-3-carboxylic acid is sourced from spectral databases. Chemical shifts are referenced to tetramethylsilane (TMS). s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet.
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural analysis. The following provides a general methodology for obtaining NMR data for small organic molecules like this compound and its analogues.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C).
3. Data Acquisition:
-
For ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width of around 240 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-10 seconds) are required.
4. Data Processing:
-
The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integration of the ¹H NMR signals provides the relative ratio of protons in different chemical environments.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using the comparative NMR data follows a systematic approach.
By following this workflow, researchers can systematically analyze the NMR data. The presence of a single pyrrolic proton signal, two distinct methyl signals, and the characteristic downfield shifts for the carboxylic acid proton and carbon in the predicted spectrum of the target molecule, when compared with the simpler spectra of the analogues, provides compelling evidence for the proposed structure of this compound. The absence of signals corresponding to unsubstituted C-3 and C-4 protons (as seen in 2,5-dimethylpyrrole) and the presence of the two methyl group signals (absent in pyrrole-3-carboxylic acid) are key differentiating features.
A Comparative Guide to the Paal-Knorr and Hantzsch Syntheses for Substituted Pyrroles
For researchers, scientists, and drug development professionals, the synthesis of substituted pyrroles—a foundational scaffold in numerous pharmaceuticals and natural products—is a critical task. The choice of synthetic methodology can profoundly influence yield, purity, functional group tolerance, and overall efficiency. This guide provides a detailed comparative analysis of two classical and enduring methods for pyrrole synthesis: the Paal-Knorr and Hantzsch syntheses. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of their mechanistic pathways to facilitate an informed selection for your synthetic strategy.
At a Glance: Paal-Knorr vs. Hantzsch Synthesis
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds, primary amines or ammonia. | α-Haloketones, β-Ketoesters, primary amines or ammonia. |
| Reaction Type | Condensation. | Multi-component condensation. |
| Typical Conditions | Heating in a suitable solvent (e.g., ethanol, acetic acid), often with an acid catalyst (e.g., HCl, p-TsOH). Microwave irradiation can also be employed. | Typically carried out in a solvent like ethanol, often with a base. Modern variations include mechanochemical and continuous flow conditions.[1] |
| Typical Yield | Generally good to excellent (>60%, often 80-95%).[2] | Moderate to good, but can be lower than Paal-Knorr for some targets (often <50% in classical approaches, but can reach up to 97% in modern variations).[3] |
| Key Advantages | Simple one-step reaction, operational simplicity, and often high yields with readily available starting materials.[4] | High degree of flexibility in the substitution patterns on the final pyrrole product. |
| Key Disadvantages | The preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging. The reaction can be limited by harsh conditions like prolonged heating in acid.[5] | Can be a lower-yielding process compared to the Paal-Knorr synthesis for specific targets. The classical synthesis often has a limited scope.[1] |
Data Presentation: A Quantitative Comparison
The efficiency of a synthetic method is a critical factor in its selection. The following tables summarize typical reaction conditions and yields for the Paal-Knorr and Hantzsch syntheses, providing a quantitative basis for comparison.
Paal-Knorr Synthesis: Substrate Scope and Yields
Table 1: Conventional Synthesis of N-Aryl and N-Alkyl Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Product | Conditions | Yield (%) |
| Hexane-2,5-dione | Aniline | 2,5-dimethyl-1-phenyl-1H-pyrrole | Methanol, HCl (cat.), reflux, 15 min | ~52[6] |
| Hexane-2,5-dione | p-Toluidine | 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole | Acetic acid, 100°C, 2h | 95 |
| Hexane-2,5-dione | Benzylamine | 1-benzyl-2,5-dimethyl-1H-pyrrole | Acetic acid, 100°C, 2h | 92 |
| Hexane-2,5-dione | n-Butylamine | 1-butyl-2,5-dimethyl-1H-pyrrole | Acetic acid, 100°C, 2h | 85 |
Table 2: Microwave-Assisted Paal-Knorr Synthesis
| 1,4-Dicarbonyl Compound | Amine | Product | Conditions | Yield (%) |
| Hexane-2,5-dione | Benzylamine | 1-benzyl-2,5-dimethyl-1H-pyrrole | Acetic acid, 150°C, 2 min | 89[2] |
| Hexane-2,5-dione | Phenylalanine methyl ester | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-phenylpropanoate | Acetic acid, 150°C, 10 min | 71[2] |
| 1-Phenylbutane-1,4-dione | Benzylamine | 1-benzyl-2-phenyl-1H-pyrrole | Acetic acid, 150°C, 5 min | 82[2] |
Hantzsch Synthesis: Substrate Scope and Yields
Table 3: Hantzsch Synthesis of Substituted Pyrroles
| β-Ketoester | α-Haloketone | Amine | Product | Yield (%) |
| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 45[7] |
| Ethyl acetoacetate | 2-Bromopropanal | Ammonia | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 30[7] |
| Ethyl acetoacetate | 2-Chlorocyclohexanone | Ammonia | Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate | 2 (low yield)[8] |
| tert-Butyl acetoacetate | 2-Bromoacetophenone | Benzylamine | tert-Butyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | 65 (in continuous flow)[9] |
Reaction Mechanisms and Experimental Workflows
Understanding the reaction pathways is crucial for optimizing conditions and troubleshooting potential side reactions.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, typically promoted by heat and an acid catalyst.[4] The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] This one-pot reaction allows for the assembly of highly substituted pyrroles. The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole.[3]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. syrris.com [syrris.com]
Unraveling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrrole-3-Carboxylic Acids
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of substituted pyrrole-3-carboxylic acids, a class of compounds demonstrating significant therapeutic potential across various disease areas, including bacterial infections, cancer, and inflammation.
This report delves into the structure-activity relationships (SAR) of this versatile scaffold, presenting quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.
Comparative Analysis of Biological Activities
The biological activity of substituted pyrrole-3-carboxylic acids is profoundly influenced by the nature and position of substituents on the pyrrole ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their antibacterial, anticancer, and anti-inflammatory properties.
Antibacterial Activity
The antibacterial potency of pyrrole-3-carboxylic acid derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity, with lower values indicating greater efficacy.
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) |
| A1 | H | H | H | Staphylococcus aureus | >100 |
| A2 | 4-Cl-Ph | H | CH3 | Staphylococcus aureus | 12.5 |
| A3 | 4-F-Ph | H | CH3 | Staphylococcus aureus | 6.25 |
| A4 | 4-Cl-Ph | H | CH3 | Escherichia coli | 50 |
| A5 | 4-F-Ph | H | CH3 | Escherichia coli | 25 |
Table 1: Antibacterial activity of substituted pyrrole-3-carboxylic acids.
Key Findings:
-
Substitution at the N1-position of the pyrrole ring with an aryl group significantly enhances antibacterial activity.
-
Electron-withdrawing groups, such as halogens (Cl, F), on the N1-phenyl ring generally lead to increased potency.
-
Gram-positive bacteria appear to be more susceptible to these derivatives than Gram-negative bacteria.
Anticancer Activity
Several substituted pyrrole-3-carboxylic acids have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| B1 | H | Ph | CH3 | LoVo (Colon) | >100 |
| B2 | 4-MeO-Ph | Ph | CH3 | LoVo (Colon) | 25.5 |
| B3 | 4-Cl-Ph | Ph | CH3 | LoVo (Colon) | 10.2 |
| B4 | H | Ph | CH3 | MCF-7 (Breast) | >100 |
| B5 | 4-MeO-Ph | Ph | CH3 | MCF-7 (Breast) | 32.8 |
| B6 | 4-Cl-Ph | Ph | CH3 | MCF-7 (Breast) | 15.7 |
Table 2: Anticancer activity of substituted pyrrole-3-carboxylic acids.
Key Findings:
-
The presence of a phenyl group at the C5-position is crucial for anticancer activity.
-
Substitution on the N1-phenyl ring with electron-withdrawing groups, like chlorine, enhances cytotoxicity against both LoVo and MCF-7 cell lines.
-
The colon cancer cell line (LoVo) appears to be slightly more sensitive to these compounds than the breast cancer cell line (MCF-7).
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| C1 | H | H | CH3 | 50.1 | 15.3 | 3.28 |
| C2 | 4-F-Ph | H | CH3 | 12.5 | 1.8 | 6.94 |
| C3 | 4-Cl-Ph | H | CH3 | 8.9 | 0.9 | 9.89 |
| C4 | 4-CH3-Ph | H | CH3 | 25.3 | 5.2 | 4.87 |
Table 3: Anti-inflammatory activity of substituted pyrrole-3-carboxylic acids.
Key Findings:
-
N1-aryl substitution significantly improves COX inhibitory activity.
-
Electron-withdrawing substituents on the N1-phenyl ring enhance both COX-1 and COX-2 inhibition.
-
A chloro-substituent at the para-position of the N1-phenyl ring (Compound C3) confers the highest potency and a favorable selectivity towards COX-2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Antibacterial Activity Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a specific microorganism.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., LoVo, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
-
Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer containing heme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Kinetic Measurement: The rate of oxidation of the probe, which is proportional to the peroxidase activity of the COX enzyme, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 610 nm) over time using a plate reader.
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
General experimental workflow for SAR studies.
COX signaling pathway and point of inhibition.
EGFR and VEGFR signaling pathways.
A Comparative Guide to Catalytic Pyrrole Synthesis: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrroles, a class of nitrogen-containing heterocyclic compounds, is of paramount importance in the fields of medicinal chemistry, materials science, and natural product synthesis. The efficiency of pyrrole synthesis is heavily reliant on the choice of catalyst, with a diverse array of catalytic systems available, each presenting distinct advantages in terms of yield, reaction conditions, and substrate scope. This guide provides an objective comparison of the efficacy of various catalysts in pyrrole synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalytic system for their specific needs.
Comparative Efficacy of Catalysts in Pyrrole Synthesis
The following table summarizes the performance of different catalysts in the Paal-Knorr synthesis of N-substituted pyrroles, a widely utilized method for this transformation.[1] The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be nuanced due to variations in substrates and reaction conditions.
| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Homogeneous Catalysts | |||||
| Acetic Acid | 1-Phenyl-1,4-butanedione, Ammonium Acetate | Reflux in acetic acid | ~75-85 | 1-2 h | [2] |
| Iron(III) Chloride (FeCl₃) | 2,5-Dimethoxytetrahydrofuran, Various amines/sulfonamides | Water, mild conditions | Good to excellent | Not specified | [3] |
| Gold(I) Catalysis | α-Amino ketones, Alkynes | Not specified | High | Not specified | [3] |
| Heterogeneous Catalysts | |||||
| H-Y Zeolite | 2,5-Dimethylfuran, m-Methylaniline | 150-180°C | 42 (as part of a broader study) | Not specified | [4] |
| CATAPAL 200 (Alumina) | Acetonylacetone, Primary amines | 60°C, solvent-free | 68-97 | 45 min | [5] |
| Polystyrene-supported AlCl₃ (15 mol%) | Not specified | Refluxing acetonitrile | 83-95 | 30-135 min | [5] |
| Polystyrene-supported GaCl₃ (10 mol%) | Not specified | Refluxing acetonitrile | 83-97 | 8-45 min | [5] |
| BiCl₃/SiO₂ (7.5 mol%) | Not specified | Hexane, ambient temperature | 22-96 | 60 min | [5] |
| SbCl₃/SiO₂ (10 mol%) | Not specified | Hexane, ambient temperature | 51-94 | 60 min | [5] |
Note: "Good to excellent" and "High" are qualitative descriptions from the source literature where specific quantitative data was not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Paal-Knorr Synthesis using a Heterogeneous Alumina Catalyst (CATAPAL 200)
This protocol is adapted from a study utilizing CATAPAL 200 as an efficient and reusable catalyst.[5]
Reactant Preparation:
-
In a reaction vessel, combine the primary amine (1.0 mmol) and the 1,4-dicarbonyl compound (e.g., acetonylacetone, 1.0 mmol).
-
Add the CATAPAL 200 catalyst (40 mg).
Reaction Execution:
-
Heat the reaction mixture to 60°C with stirring for 45 minutes under solvent-free conditions.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography).
Product Isolation and Catalyst Recovery:
-
Upon completion, extract the product with ethyl acetate (2 x 5 mL).
-
Separate the catalyst by centrifugation and filtration. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the organic phase under reduced pressure to yield the crude N-substituted pyrrole.
-
Purify the product if necessary, using techniques such as column chromatography.
Protocol 2: Gold-Catalyzed Synthesis of Substituted Pyrroles
This generalized protocol is based on the principles of gold-catalyzed cascade reactions for pyrrole synthesis.[3]
Reactant Preparation:
-
In a suitable reaction flask, dissolve the α-amino ketone (1.0 mmol) and the alkyne (1.2 mmol) in an appropriate solvent (e.g., a chlorinated solvent or an ether).
-
Add the gold(I) catalyst (e.g., a gold(I)-phosphine complex, typically 1-5 mol%).
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures, depending on the specific substrates and catalyst) until the starting materials are consumed, as monitored by TLC or GC-MS.
Product Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired substituted pyrrole.
Protocol 3: Iron-Catalyzed Paal-Knorr Condensation in Water
This protocol describes an environmentally benign synthesis of N-substituted pyrroles using an iron(III) chloride catalyst in water.[3]
Reactant Preparation:
-
To a mixture of 2,5-dimethoxytetrahydrofuran (1.0 mmol) and a primary amine or sulfonamide (1.1 mmol) in water (5 mL), add a catalytic amount of iron(III) chloride.
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
Product Isolation:
-
Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure N-substituted pyrrole.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in catalyst selection, the following diagrams have been generated.
Caption: A generalized experimental workflow for catalytic pyrrole synthesis.
Caption: Decision logic for selecting a suitable catalyst for pyrrole synthesis.
References
A Spectroscopic Comparison of 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid and its corresponding ethyl and methyl esters. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its esters. Due to the limited availability of direct experimental data for the free acid, data for the structurally related 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid is included for comparative purposes.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3300 (broad), ~2900, ~1680, ~1600 | O-H (carboxylic acid), C-H (aliphatic), C=O (carbonyl), C=C (pyrrole ring) |
| (Comparative data from 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid) | ||
| Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | ~3280, ~2950, ~1700, ~1600 | N-H (pyrrole), C-H (aliphatic), C=O (ester), C=C (pyrrole ring) |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | ~3285, ~2980, ~1695, ~1590 | N-H (pyrrole), C-H (aliphatic), C=O (ester), C=C (pyrrole ring) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₃ (C2) | -CH₃ (C5) | Pyrrole H (C4) | -NH | -OH / -OCH₂CH₃ / -OCH₃ | -OCH₂CH₃ |
| This compound | ~2.2-2.3 | ~2.2-2.3 | ~6.5-6.6 | ~8.0-9.0 | ~11.0-12.0 (broad s) | - |
| (Comparative data from 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid) | 2.13 (s) | 2.30 (s) | 6.55 (s) | - | 12.1 (broad s) | - |
| Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | ~2.25 | ~2.45 | ~6.4 | ~8.5 (broad s) | 3.75 (s) | - |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 2.24 (s) | 2.43 (s) | 6.38 (s) | 8.65 (broad s) | 4.22 (q) | 1.31 (t) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₃ (C2) | -CH₃ (C5) | C2 | C3 | C4 | C5 | C=O | -OCH₂CH₃ / -OCH₃ | -OCH₂CH₃ |
| This compound | ~12-13 | ~14-15 | ~125-126 | ~115-116 | ~110-111 | ~135-136 | ~165-170 | - | - |
| (Comparative data from 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid) | 12.8 | 14.2 | 126.1 | 115.8 | 110.7 | 136.2 | 166.5 | - | - |
| Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | ~12.5 | ~14.0 | ~125.8 | ~116.2 | ~110.5 | ~135.9 | ~165.0 | ~51.0 | - |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 12.7 | 14.1 | 125.9 | 116.5 | 110.6 | 135.8 | 164.8 | 59.5 | 14.7 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 139.06 | 122 ([M-OH]⁺), 94 ([M-COOH]⁺) |
| Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 153.08 | 122 ([M-OCH₃]⁺), 94 ([M-COOCH₃]⁺) |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 167.09 | 122 ([M-OCH₂CH₃]⁺), 94 ([M-COOCH₂CH₃]⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were averaged for each spectrum.
-
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra were acquired on the same 400 MHz spectrometer at a frequency of 100 MHz. A spectral width of 240 ppm was used with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.
-
Data Processing: All NMR data were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed as KBr pellets. A small amount of the compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for the more volatile ester derivatives.
-
Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass spectra were recorded using a quadrupole mass analyzer scanning over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Interpretation: The molecular ion peak ([M]⁺) was identified, and the fragmentation pattern was analyzed to confirm the structure of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its esters.
Unlocking the Antibacterial Potential of Novel Pyrrole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Pyrrole, a five-membered aromatic heterocycle, has emerged as a promising scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with diverse biological activities. This guide provides a comparative analysis of the antibacterial potential of recently developed pyrrole derivatives, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to aid in the advancement of new antibacterial therapies.
Performance Comparison of Novel Pyrrole Derivatives
The antibacterial efficacy of novel pyrrole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected derivatives compared to standard antibiotics, offering a clear overview of their potential. A lower MIC value indicates greater antibacterial potency.
Table 1: Antibacterial Activity of Pyrrolamide Derivatives against Gram-Positive Bacteria
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Pyrrolamide Derivative 1 | Staphylococcus aureus | 0.008 | [1][2] |
| Ciprofloxacin | Staphylococcus aureus | 2 | [1][2] |
| Vancomycin | Staphylococcus aureus (MSSA) | 0.5 - 1 | [1][2] |
| Vancomycin | Staphylococcus aureus (MRSA) | 0.5 - 1 | [1][2] |
| Pyrrolamide Derivative 2 | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [1][2] |
| Vancomycin | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 1 | [1][2] |
Table 2: Antibacterial Activity of Pyrrole Benzamide Derivatives against Mycobacterium tuberculosis
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.12 - 12.5 | [1][2] |
| Ciprofloxacin | Mycobacterium tuberculosis H37Rv | 2 | [1] |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |
| Ethambutol | Mycobacterium tuberculosis H37Rv | 0.5 | [2] |
Table 3: Antibacterial Activity of 1,2,3,4-tetrasubstituted Pyrrole Derivatives against Gram-Positive Bacteria (Zone of Inhibition in mm)
| Compound/Drug | Staphylococcus aureus | Bacillus cereus | Reference |
| Compound 4 | 30 | 19 | [3] |
| Compound 11 | 24 | - | [3] |
| Compound 12 | - | - | [3] |
| Tetracycline | 23 | - | [3] |
Mechanisms of Action
Several novel pyrrole derivatives have been found to exert their antibacterial effects by targeting essential bacterial enzymes that are distinct from their mammalian counterparts, making them attractive candidates for selective drug development.
Inhibition of InhA in Mycobacterium tuberculosis
Certain pyrrole benzamide derivatives have been identified as inhibitors of the enoyl-acyl carrier protein (ACP) reductase (InhA). InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.
References
A Comparative In Vitro Evaluation of 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various derivatives of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid and structurally related pyrrole compounds. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as therapeutic agents. This document focuses on their anticancer, antimicrobial, and enzyme inhibitory properties, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating a key signaling pathway targeted by these compounds.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of various pyrrole derivatives, including those based on the this compound scaffold. The data is organized by biological activity for ease of comparison.
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | Activity Metric | Value | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | IC50 | 9.54 µM | [1] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | IC50 | 10.38 µM | [1] |
| PPDHMP | A549 (Lung) | MTT | IC50 | 19.94 ± 1.23 µg/ml | [1] |
| PPDHMP | HeLa (Cervical) | MTT | IC50 | 16.73 ± 1.78 µg/ml | [1] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | % Viability Decrease | 54.19% at 50 µM | [1] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | % Viability Decrease | 30.87% at 50 µM | [1] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | IC50 | 2.31 ± 0.3 µM | [1] |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives (12 compounds) | Various NCI-60 cell lines | NCI-60 screen | % Growth Inhibition | 50.21-108.37% at 10 µM | [2] |
| 3-aroyl-1-arylpyrrole (ARAP) 22 | Medulloblastoma D283 | Not specified | Growth Inhibition | Nanomolar concentrations | [3] |
| 3-aroyl-1-arylpyrrole (ARAP) 27 | Medulloblastoma D283 | Not specified | Growth Inhibition | Nanomolar concentrations | [3] |
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound/Derivative | Organism | Activity Metric | Value | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives (4 compounds) | Not specified | % Growth Inhibition | 50.87-56.60% at 32 µg/ml | [2] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (5k) | M. tuberculosis H37Rv | MIC | 0.8 µg/mL | [4] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (5f, 5i, 5j, 5n) | M. tuberculosis H37Rv | MIC | 1.6 µg/mL | [4] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | S. aureus (Gram +ve) | MIC | 0.8 to 100 µg/mL | [4] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | E. coli (Gram -ve) | MIC | 0.8 to 100 µg/mL | [4] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | M. tuberculosis H37Rv | MIC | 0.7 µg/mL | [5] |
Table 3: Enzyme Inhibitory Activity of Pyrrole Derivatives
| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative (most potent) | VEGFR-2 | Binding Affinity | -9.5 kcal/mol | [2] |
| 3-aroyl-1-arylpyrrole (ARAP) derivatives | Tubulin Polymerization | Inhibition | Potent | [3] |
| Pyrrolo[2,1-f][1][6][7]triazine derivatives | ALK | IC50 | 3–57 nM | [8] |
| Pyrrole-based compounds 12a-d | FGFR4 | IC50 | 6.71–7.67 μM | [8] |
| Pyrrole-based compounds 12a-d | Tie2/Tek | IC50 | 5.80–8.69 μM | [8] |
| Pyrrole-based compounds 12a-d | TrkA | IC50 | 2.25–3.15 μM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures described in the referenced literature.
Cell Viability (MTT/MTS) Assay for Anticancer Activity
This assay determines the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, LoVo, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pyrrole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in complete medium. The cells are then treated with various concentrations of the compounds. A vehicle control (medium with solvent) and a blank (medium only) are included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
MTT/MTS Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for a further 2-4 hours.
-
Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media to a specified optical density.
-
Compound Preparation: The pyrrole derivatives are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reagents: The assay typically includes the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Reaction Setup: The pyrrole derivative is pre-incubated with the kinase in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by some pyrrole derivatives and a general workflow for evaluating their anticancer activity.
Caption: Workflow for in vitro evaluation of anticancer activity of pyrrole derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by certain pyrrole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Speed: A Comparative Analysis of Microwave vs. Conventional Heating in Pyrrole Synthesis
The synthesis of pyrrole and its derivatives, fundamental building blocks in pharmaceuticals and materials science, has been significantly accelerated by the adoption of microwave-assisted organic synthesis (MAOS). This guide provides a comparative analysis of reaction times and yields for pyrrole synthesis using microwave irradiation versus traditional conventional heating methods, supported by experimental data and detailed protocols.
For researchers, scientists, and professionals in drug development, the efficiency of synthetic routes is paramount. This comparison demonstrates the substantial advantages of microwave heating in reducing reaction times from hours to mere minutes, often accompanied by an increase in product yields. The data presented herein is based on the widely utilized Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data from various studies, highlighting the stark contrast in reaction times and the often-improved yields achieved with microwave-assisted synthesis compared to conventional heating methods for the synthesis of various pyrrole derivatives.
| Pyrrole Derivative | Heating Method | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1-Phenyl-2,5-dimethylpyrrole | Conventional | Hydrochloric Acid / Methanol | Reflux | 15 minutes | High | [1] |
| 1-Phenyl-2,5-dimethylpyrrole | Microwave | Acetic Acid | 120 - 150 | 2 - 10 minutes | 65 - 89 | [2][3] |
| Various N-substituted pyrroles | Conventional | - | - | > 12 hours | - | [2] |
| Various N-substituted pyrroles | Microwave | Iodine / Solvent-free | 110 - 140 | 1.5 - 5 minutes | 75 - 98 | [4][5] |
| Pyrrole-based sulfonates (Clauson-Kaas) | Conventional | - | - | - | - | |
| Pyrrole-based sulfonates (Clauson-Kaas) | Microwave | Solvent-free | 150 | 30 - 60 minutes | - | [2] |
| Benzothiophene-fused pyrroles | Microwave | Acetic Anhydride / Toluene | 125 | 1.5 hours | Moderate | |
| Ring-fused pyrrole | Conventional | p-Toluenesulfonic acid / Toluene (reflux) | ~111 | 6 hours | 67 | [6] |
| Ring-fused pyrrole | Microwave | p-Toluenesulfonic acid / Toluene | 280 | 10 minutes | 53 | [6] |
| Pyrano[4,5-c]pyrroles | Conventional | Ethylenediaminediacetate / Toluene (reflux) | ~111 | 6 hours | 67 | [6] |
| Pyrano[4,5-c]pyrroles | Microwave | Toluene | - | 2 minutes | 80 | [6] |
Experimental Protocols: Paal-Knorr Synthesis
The following are detailed experimental protocols for the synthesis of 1-phenyl-2,5-dimethylpyrrole via the Paal-Knorr reaction, illustrating the procedural differences between conventional and microwave heating.
Conventional Heating Protocol
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[1]
-
Add one drop of concentrated hydrochloric acid to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[1]
-
After cooling to room temperature, add 0.5 M hydrochloric acid (5.0 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is purified by recrystallization from a methanol/water mixture to yield 1-phenyl-2,5-dimethylpyrrole.
Microwave-Assisted Protocol
Materials:
-
1,4-Dicarbonyl compound (e.g., hexane-2,5-dione) (1.0 mmol)
-
Primary amine (e.g., aniline) (1.2 mmol)
-
Acetic acid (as catalyst, optional)
-
Ethanol (as solvent, optional)
Procedure:
-
In a microwave process vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.2 mmol).[1] A solvent such as ethanol and a catalyst like acetic acid can be added.[2][3]
-
Seal the vial and place it in the microwave reactor.[1]
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1][2][3]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[1]
-
The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the distinct workflows for pyrrole synthesis via conventional and microwave-assisted heating.
The logical flow for the Paal-Knorr synthesis of pyrroles is depicted in the following diagram, outlining the key steps of the reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Proper Disposal of 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid is paramount in any research and development setting. Adherence to proper waste management protocols not only ensures the safety of laboratory personnel but also prevents environmental contamination. This guide provides a procedural framework for the disposal of this compound, in line with established safety data.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Standard laboratory PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, should be worn at all times.[3] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[2]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal contractor.[1][2][4][5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[2][3]
Step 1: Waste Segregation and Collection
-
Isolate the Waste: Collect waste this compound and any materials grossly contaminated with it (e.g., paper towels, gloves, weighing boats) in a dedicated, compatible waste container.
-
Maintain Original Containers: Whenever possible, leave the chemical in its original container.[4]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Container Labeling
-
Clear Identification: The waste container must be clearly and accurately labeled with its contents. Include the full chemical name: "this compound."
-
Hazard Symbols: Affix appropriate hazard pictograms (e.g., irritant) to the container.
-
Date of Accumulation: Note the date when the waste was first added to the container.
Step 3: Secure Storage
-
Designated Area: Store the sealed waste container in a designated, secure waste accumulation area.
-
Ventilation: The storage location should be cool, dry, and well-ventilated.[1][2]
-
Segregation: Keep the waste container away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Liaise with your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will coordinate with a licensed hazardous waste disposal company for pickup.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
Spill and Contamination Cleanup
In the event of a spill, prevent further spread by containing the material with an inert absorbent (e.g., sand, vermiculite).[2] Sweep or vacuum the spilled substance and place it into a suitable, labeled container for disposal.[2][5] Ensure the cleanup area is well-ventilated. Do not allow the spilled product to enter drains, soil, or waterways.[2]
Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for sewer disposal) is available, as the recommended procedure is containment and professional disposal regardless of quantity. Hazard and safety information is summarized below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
| Precautionary Statement | GHS Code | Protective Measure |
| Personal Protection | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| Handling | P261, P271 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][4][5][6][7] |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety and regulatory compliance from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, including comprehensive operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Summary of GHS Hazard Classifications:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure | 3 | ❗ | Warning | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity, Oral | 4 | ❗ | Warning | H302: Harmful if swallowed.[1][2] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3][5] | To prevent skin contact which can cause irritation. Nitrile gloves offer good resistance to a variety of chemicals. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure to the chemical. |
| Respiratory Protection | FFP2 or FFP3 respirator.[6][7] | To be used in case of inadequate ventilation or when generating dust to prevent respiratory tract irritation. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential when working with this compound.
Experimental Workflow Diagram:
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Work Area Preparation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation.
-
Dissolving and Reaction: When dissolving the compound or running reactions, add it slowly to the solvent or reaction mixture to avoid splashing.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[8]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram:
Caption: A procedural diagram for the proper disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not dispose of this compound down the drain or in the regular trash.[9] Collect all waste, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[9]
-
Container Requirements: The waste container must be made of a material compatible with the chemical, have a tightly fitting lid, and be in good condition.[10] The original product container is often a suitable choice for waste collection.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for proper disposal in accordance with local, state, and national regulations.[9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular trash, with the label defaced.[10]
References
- 1. This compound | C7H9NO2 | CID 292957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 7. nanospace.store [nanospace.store]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
